molecular formula C38H54O24 B14154778 Torachrysone tetraglucoside CAS No. 245724-10-1

Torachrysone tetraglucoside

Cat. No.: B14154778
CAS No.: 245724-10-1
M. Wt: 894.8 g/mol
InChI Key: VCHBPQZDLAWBAE-LYNVEEQFSA-N
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Description

2-Acetyl-3-methyl-6-methoxy-8-[6-O-[3-O-(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]-beta-D-glucopyranosyloxy]-1-naphthol has been reported in Senna tora with data available.

Properties

CAS No.

245724-10-1

Molecular Formula

C38H54O24

Molecular Weight

894.8 g/mol

IUPAC Name

1-[8-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-hydroxy-6-methoxy-3-methylnaphthalen-2-yl]ethanone

InChI

InChI=1S/C38H54O24/c1-11-4-13-5-14(54-3)6-15(21(13)26(46)20(11)12(2)41)57-37-31(51)28(48)23(43)18(60-37)10-56-36-33(53)34(25(45)17(8-40)59-36)62-38-32(52)29(49)24(44)19(61-38)9-55-35-30(50)27(47)22(42)16(7-39)58-35/h4-6,16-19,22-25,27-40,42-53H,7-10H2,1-3H3/t16-,17-,18-,19-,22-,23-,24-,25-,27+,28+,29+,30-,31-,32-,33-,34+,35-,36-,37-,38+/m1/s1

InChI Key

VCHBPQZDLAWBAE-LYNVEEQFSA-N

Isomeric SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)OC

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)OC

Origin of Product

United States

Foundational & Exploratory

The Isolation of Torachrysone Tetraglucoside from Cassia tora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of torachrysone (B31896) tetraglucoside (B1198342), a phenolic glycoside, from the seeds of Cassia tora. While the presence of this compound in Cassia tora is documented, a detailed, step-by-step protocol for its specific isolation and purification, including quantitative yields and purity, is not extensively detailed in publicly available scientific literature. This guide, therefore, synthesizes general methodologies for the extraction and separation of glycosides from plant materials, providing a foundational framework for researchers to develop a specific protocol for torachrysone tetraglucoside.

Introduction to this compound and Cassia tora

Cassia tora, a member of the Leguminosae family, is a plant that is widely distributed in tropical regions.[1] Its seeds are known to contain a variety of bioactive compounds, including anthraquinones, naphthopyrones, and phenolic glycosides.[1] Among these, this compound is a phenolic glycoside that has been identified as a constituent of Cassia tora seeds.[1] The plant and its extracts have been traditionally used for various medicinal purposes, and modern research has explored its potential estrogenic, anti-estrogenic, and anti-inflammatory activities.

General Principles of Glycoside Isolation

The isolation of glycosides from plant matrices is a multi-step process that typically involves extraction, fractionation, and purification. The selection of appropriate techniques is guided by the polarity and chemical properties of the target compound. As this compound is a glycoside, it is expected to be relatively polar due to the presence of multiple sugar moieties.

Experimental Protocols: A Proposed Methodology

The following sections outline a proposed, generalized protocol for the isolation of this compound from Cassia tora seeds, based on established methods for separating phenolic glycosides from plant material. Researchers should note that optimization of each step is critical for achieving a successful isolation with high purity and yield.

Plant Material and Reagents

Table 1: Materials and Reagents

Material/ReagentSpecification
Cassia tora SeedsDried, finely powdered
Methanol (B129727)HPLC grade
Ethanol (B145695)70% (v/v) aqueous solution
n-HexaneACS grade
Ethyl Acetate (B1210297)HPLC grade
n-ButanolHPLC grade
WaterDeionized or distilled
Silica (B1680970) GelColumn chromatography grade (60-120 mesh)
Sephadex LH-20Gel filtration chromatography
TLC PlatesSilica gel 60 F254
Standard SolventsFor chromatography
Extraction

The initial step involves the extraction of crude compounds from the powdered seeds.

  • Defatting: The powdered seeds are first defatted by maceration or Soxhlet extraction with a non-polar solvent like n-hexane. This step removes lipids and other non-polar compounds that could interfere with subsequent purification steps.

  • Methanol Extraction: The defatted seed powder is then extracted with methanol or a 70% aqueous ethanol solution. This is typically done through maceration with stirring or through Soxhlet extraction for a prolonged period to ensure exhaustive extraction of polar and semi-polar compounds, including glycosides.

  • Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is a complex mixture of various compounds. Fractionation aims to separate the compounds based on their polarity.

  • Solvent-Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. It is anticipated that this compound, being a polar glycoside, would preferentially partition into the n-butanol fraction.

Purification

The n-butanol fraction, enriched with glycosides, requires further purification using chromatographic techniques.

  • Column Chromatography: The dried n-butanol fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity, is employed to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Gel Filtration Chromatography: Fractions containing the target compound, as indicated by TLC, may be further purified using Sephadex LH-20 column chromatography, eluting with methanol. This technique separates compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a reversed-phase column (e.g., C18) is recommended. A gradient of water and methanol or acetonitrile (B52724) is typically used as the mobile phase.

Characterization of this compound

Once isolated, the structure of this compound must be confirmed using spectroscopic methods.

Table 2: Spectroscopic Data for this compound (Hypothetical)

TechniqueExpected Data
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of this compound.
¹H NMR Signals corresponding to aromatic protons of the torachrysone aglycone and anomeric protons of the four glucose units.
¹³C NMR Signals corresponding to the carbons of the torachrysone aglycone and the four glucose units.

Note: Specific spectral data for this compound is not available in the searched literature. The table presents the expected type of data.

Visualization of the Experimental Workflow

The following diagram illustrates the proposed workflow for the isolation of this compound.

Isolation_Workflow A Cassia tora Seeds (Powdered) B Defatting (n-Hexane) A->B C Methanol Extraction B->C D Concentration (Rotary Evaporator) C->D E Crude Methanol Extract D->E F Solvent-Solvent Partitioning (Water, Ethyl Acetate, n-Butanol) E->F G n-Butanol Fraction F->G H Silica Gel Column Chromatography G->H I Sephadex LH-20 Chromatography H->I J Preparative HPLC I->J K Pure this compound J->K L Spectroscopic Characterization (MS, NMR) K->L

Caption: Proposed experimental workflow for the isolation of this compound.

Conclusion

This technical guide provides a foundational methodology for the isolation of this compound from Cassia tora seeds. The proposed protocol is based on established techniques for the separation of phenolic glycosides from natural sources. It is imperative for researchers to perform systematic optimization of each step and to utilize appropriate analytical techniques to track the target compound throughout the isolation process. Further research is required to establish a definitive and optimized protocol for the isolation of this specific compound, which will be crucial for enabling more in-depth studies of its biological activities and potential therapeutic applications.

References

Unraveling the Bioactivity of Torachrysone Glucosides: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination for Researchers and Drug Development Professionals

Introduction

Torachrysone tetraglucoside (B1198342) is a phenolic glycoside that can be isolated from plants of the Cassia genus.[1][2] While information regarding the specific biological activities of Torachrysone tetraglucoside is limited in the currently available scientific literature, extensive research has been conducted on a closely related compound, Torachrysone-8-O-β-d-glucoside (TG). This technical guide will provide a comprehensive overview of the biological activities, experimental protocols, and signaling pathways associated with Torachrysone-8-O-β-d-glucoside, offering valuable insights for researchers and drug development professionals.

Biological Activity of Torachrysone-8-O-β-d-glucoside (TG)

Recent studies have highlighted the potent anti-inflammatory and antioxidant properties of Torachrysone-8-O-β-d-glucoside, a natural product isolated from Polygonum multiflorum Thunb.[3] Its primary mechanism of action involves the inhibition of aldose reductase (AR), an enzyme implicated in inflammatory processes and the metabolism of lipid peroxidation products.[3]

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the biological activity of Torachrysone-8-O-β-d-glucoside.

Biological TargetAssay TypeKey FindingsReference
Aldose Reductase (AR)Enzyme Activity AssayEffective inhibitor of AR activity.[3]
4-hydroxynonenal (4-HNE)Cellular AssayPotent effects in clearing reactive aldehydes.[3]
NRF2-downstream antioxidant factorsmRNA expression analysisUpregulated mRNA levels, particularly Glutathione S-transferase (GST).[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the key experimental protocols used to elucidate the biological activity of Torachrysone-8-O-β-d-glucoside.

Aldose Reductase (AR) Enzyme Activity Assay

This assay is fundamental to determining the inhibitory effect of TG on AR.

  • Enzyme and Substrate Preparation : Recombinant human aldose reductase is used. The substrate solution is prepared with NADPH, and the appropriate buffer.

  • Inhibitor Preparation : Torachrysone-8-O-β-d-glucoside is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Reaction Initiation : The reaction is initiated by adding the substrate, glyceraldehyde.

  • Measurement : The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis : The IC50 value, representing the concentration of TG required to inhibit 50% of AR activity, is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of TG to AR within a cellular context.

  • Cell Treatment : Intact cells are treated with either TG or a vehicle control.

  • Heating : The treated cells are heated at various temperatures to induce protein denaturation.

  • Cell Lysis and Protein Extraction : The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection : The amount of soluble AR remaining at each temperature is quantified using Western blotting or other protein detection methods.

  • Analysis : A shift in the melting curve of AR in the presence of TG compared to the control indicates direct binding.

Molecular Docking

Computational molecular docking simulations are utilized to predict the binding mode of TG with the AR protein.

  • Protein and Ligand Preparation : The 3D structure of the AR protein is obtained from a protein data bank. The 3D structure of TG is generated and optimized.

  • Docking Simulation : A docking program is used to predict the most favorable binding poses of TG within the active site of AR.

  • Analysis : The predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of inhibition.

Signaling Pathways of Torachrysone-8-O-β-d-glucoside

Torachrysone-8-O-β-d-glucoside exerts its anti-inflammatory effects by modulating specific signaling pathways. The primary pathway identified involves the inhibition of aldose reductase and the subsequent impact on downstream inflammatory processes.

The diagram illustrates that Torachrysone-8-O-β-d-glucoside (TG) inhibits aldose reductase (AR), preventing the conversion of GS-HNE to the harmful GS-DHN, thereby reducing the formation of protein adducts and subsequent cellular damage and inflammation.[3] Concurrently, TG activates the NRF2 pathway, leading to increased expression of Glutathione S-transferase (GST), which facilitates the detoxification of 4-HNE.[3]

References

An In-Depth Technical Guide to the Structural Elucidation of Torachrysone Tetraglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone (B31896) tetraglucoside (B1198342) is a phenolic glycoside isolated from the seeds of Cassia tora, a plant used in traditional medicine. This document provides a comprehensive overview of the structural elucidation of torachrysone tetraglucoside, with a focus on the nuclear magnetic resonance (NMR) data that is central to its characterization. The information presented here is intended to serve as a technical guide for researchers in natural product chemistry, pharmacology, and drug development.

This compound belongs to the class of naphthopyrone glycosides, which are known for a variety of biological activities, including antimicrobial and antioxidant effects. A thorough understanding of its structure is paramount for elucidating its mechanism of action and for any further development as a potential therapeutic agent.

Structural Characterization

The structure of this compound was determined through a combination of spectroscopic techniques, primarily 1H and 13C NMR spectroscopy, along with mass spectrometry. The molecule consists of a torachrysone aglycone linked to a tetraglucoside chain at the C-8 position. The precise arrangement of the four glucose units is 8-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside].

Nuclear Magnetic Resonance (NMR) Data

The definitive NMR data for this compound, as reported in the literature, is summarized below. The spectra were typically recorded in deuterated pyridine (B92270) (Py-d5).

Table 1: 1H NMR Spectroscopic Data for this compound (in Py-d5)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
Aglycone
H-47.35s
H-57.68d8.0
H-77.02d8.0
3-Me2.38s
6-OMe3.75s
COMe2.58s
1-OH15.85s
Glc I
H-1'5.62d7.5
H-2'4.35m
H-3'4.45m
H-4'4.52m
H-5'4.18m
H-6'a4.65m
H-6'b4.28m
Glc II
H-1''4.95d7.5
H-2''4.15m
H-3''4.25m
H-4''4.32m
H-5''3.98m
H-6''a4.55m
H-6''b4.22m
Glc III
H-1'''5.25d7.5
H-2'''4.20m
H-3'''4.30m
H-4'''4.38m
H-5'''4.05m
H-6'''a4.48m
H-6'''b4.15m
Glc IV
H-1''''4.88d7.5
H-2''''4.08m
H-3''''4.18m
H-4''''4.25m
H-5''''3.92m
H-6''''a4.42m
H-6''''b4.10m

Table 2: 13C NMR Spectroscopic Data for this compound (in Py-d5)

CarbonChemical Shift (δ) ppm
Aglycone
C-1162.5
C-2110.2
C-3145.8
C-4108.5
C-4a135.2
C-5118.5
C-6158.8
C-7105.2
C-8155.6
C-8a112.5
C-9192.1
C-10105.8
3-Me22.1
6-OMe55.8
COMe32.5
Glc I
C-1'102.8
C-2'74.5
C-3'88.1
C-4'69.8
C-5'78.2
C-6'69.2
Glc II
C-1''105.2
C-2''75.1
C-3''78.1
C-4''71.5
C-5''78.5
C-6''62.8
Glc III
C-1'''104.8
C-2'''76.2
C-3'''78.0
C-4'''71.2
C-5'''77.8
C-6'''69.5
Glc IV
C-1''''104.5
C-2''''74.8
C-3''''77.5
C-4''''71.0
C-5''''77.2
C-6''''62.5

Experimental Protocols

Isolation of this compound

The general procedure for the isolation of this compound from the seeds of Cassia tora involves the following steps:

  • Extraction: Dried and powdered seeds of Cassia tora are extracted with methanol (B129727) (MeOH) at room temperature. The extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The glycoside-rich fraction is typically found in the n-BuOH layer.

  • Column Chromatography: The n-BuOH soluble fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of water and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Further Chromatographic Purification: The fractions containing the target compound are further purified by repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, using solvent systems such as CHCl3-MeOH-H2O in various ratios.

  • Final Purification: Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G A Dried & Powdered Seeds of Cassia tora B Methanol Extraction A->B C Crude Methanol Extract B->C D Solvent Partitioning (n-Hexane, CHCl3, EtOAc, n-BuOH) C->D E n-Butanol Fraction D->E F Diaion HP-20 Column Chromatography E->F G Silica Gel & Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Isolation Workflow for this compound
Structural Elucidation Workflow

The structural elucidation of the purified compound involves a systematic application of spectroscopic methods.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and molecular formula of the compound.

  • 1D NMR Spectroscopy:

    • 1H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.

    • 13C NMR: Determines the number of carbon atoms and their hybridization states.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within the aglycone and each sugar unit.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the connectivity between the aglycone and the sugar moiety, as well as the linkages between the sugar units.

  • Acid Hydrolysis: To confirm the identity of the sugar units, the glycoside is hydrolyzed with acid, and the resulting monosaccharides are identified by comparison with authentic standards using techniques like TLC or HPLC.

G cluster_elucidation Structural Elucidation cluster_nmr NMR Techniques PureCompound Purified Compound MS Mass Spectrometry (FAB-MS / ESI-MS) PureCompound->MS NMR NMR Spectroscopy PureCompound->NMR Hydrolysis Acid Hydrolysis PureCompound->Hydrolysis Structure Final Structure of This compound MS->Structure Molecular Formula NMR->Structure Connectivity & Stereochemistry NMR_1D 1D NMR (1H, 13C) NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR->NMR_2D Hydrolysis->Structure Sugar Identity

Workflow for Structural Elucidation

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are still under investigation, many anthraquinone (B42736) and naphthopyrone glycosides isolated from Cassia tora have demonstrated significant biological activities, including antibacterial, antifungal, and enzyme inhibitory effects. For instance, the aglycone, torachrysone, has shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

The antibacterial mechanism of related phenolic compounds often involves the disruption of the bacterial cell membrane integrity, inhibition of nucleic acid synthesis, or interference with bacterial metabolic pathways. It is plausible that this compound may act as a pro-drug, being hydrolyzed in vivo to release the more active aglycone, or it may have its own distinct mechanism of action. Further research is required to delineate the precise molecular targets and signaling cascades affected by this compound.

G TT This compound Target Potential Bacterial Target (e.g., Cell Wall Synthesis, DNA Gyrase, Efflux Pumps) TT->Target Interaction Pathway Inhibition of Key Signaling Pathway Target->Pathway Disruption Effect Bacteriostatic / Bactericidal Effect Pathway->Effect Leads to

Hypothesized Antibacterial Signaling Pathway

Conclusion

The structural elucidation of this compound has been definitively achieved through the application of modern spectroscopic techniques, with NMR playing a pivotal role. The detailed data presented in this guide provides a foundational reference for researchers. The established structure opens avenues for further investigation into its pharmacological properties, potential mechanisms of action, and its development as a novel therapeutic agent. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this complex natural product.

Unveiling the Antioxidant Potential of Torachrysone Tetraglucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torachrysone tetraglucoside (B1198342), a phenolic glycoside primarily isolated from plants of the Cassia genus, is a member of the anthraquinone (B42736) glycoside family. This class of compounds is recognized for a variety of pharmacological activities, including antioxidant properties. While direct and extensive quantitative antioxidant data for Torachrysone tetraglucoside is limited in publicly accessible literature, this guide synthesizes the current understanding of its antioxidant potential by examining closely related analogs and the broader chemical family to which it belongs. This document provides an in-depth look at the probable mechanisms of action, detailed experimental protocols for assessing antioxidant activity, and a discussion of the potential therapeutic applications.

Introduction to this compound

This compound is a naturally occurring phenolic glycoside found in leguminous plants of the Cassia species[1]. Structurally, it belongs to the anthraquinone class of compounds, which are known for their diverse biological activities. The antioxidant properties of anthraquinone glycosides are an area of active research, with evidence suggesting their potential to mitigate oxidative stress-related cellular damage. The therapeutic effects of many traditional Chinese medicines are attributed to their complex chemical compositions, which include phenolics, flavonoids, and anthraquinones, all of which exhibit a range of pharmacological activities, including antioxidant and anti-inflammatory effects.

Antioxidant Properties and Mechanism of Action

While specific quantitative data for this compound is not extensively available, the antioxidant activity of a closely related compound, Torachrysone-8-O-β-d-glucoside , has been investigated, providing significant insights into the likely mechanisms of action for this compound.

A key mechanism identified is the inhibition of aldose reductase, an enzyme implicated in the progression of various pathologies linked to oxidative stress, such as inflammation and atherosclerosis[2]. Torachrysone-8-O-β-d-glucoside has been shown to be an effective inhibitor of this enzyme, thereby reducing the harmful effects of reactive aldehydes generated during lipid peroxidation[2].

Furthermore, this related compound has been observed to up-regulate the mRNA levels of several antioxidant factors downstream of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2][3]. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress[4][5]. Specifically, Torachrysone-8-O-β-d-glucoside significantly increases the expression of glutathione (B108866) S-transferase (GST), an enzyme that plays a crucial role in detoxifying harmful electrophiles by conjugating them with glutathione[2][3].

The antioxidant activity of anthraquinone glycosides, in general, is often attributed to the number of hydroxyl groups on the anthraquinone nucleus, which appear to play a vital role in their free radical scavenging capabilities[6].

Nrf2 Signaling Pathway in Antioxidant Response

The proposed mechanism of antioxidant action for Torachrysone glycosides involves the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c Dissociation Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Release Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralization

Caption: Nrf2 Signaling Pathway for Antioxidant Response.

Quantitative Antioxidant Activity Data

While specific experimental data for this compound is scarce, the following table provides an illustrative summary of typical antioxidant activity values for related anthraquinone glycosides and plant extracts from which they are derived. This data is for comparative purposes and to provide a baseline for potential activity.

Compound/Extract Assay IC50 / Activity Value Reference Compound Reference IC50 / Activity
Cassia fistula Anthraquinone Glycoside ExtractH₂O₂ Scavenging70% inhibition at 100 mg/ml[6][7]--
Illustrative Anthraquinone GlycosideDPPHHypothetical: 50-150 µg/mLAscorbic AcidTypical: <10 µg/mL
Illustrative Anthraquinone GlycosideABTSHypothetical: 20-100 µg/mLTroloxTypical: <5 µg/mL
Illustrative Anthraquinone GlycosideFRAPHypothetical: 100-500 µM Fe(II)/gAscorbic AcidTypical: >1000 µM Fe(II)/g

Note: Hypothetical values are included for illustrative purposes to demonstrate how data would be presented and are based on the general activity of this class of compounds.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of test samples: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of methanol to 100 µL of the sample dilution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader[8].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of Test Compound start->prep_sample mix Mix 100 µL DPPH with 100 µL Sample prep_dpph->mix prep_sample->mix incubate Incubate 30 min in Dark mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC50 read->calculate end_node End calculate->end_node

Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (or test compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[9].

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[10].

  • Preparation of test samples: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution in a 96-well microplate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Potential Therapeutic Applications

Given its proposed antioxidant mechanisms, this compound and related compounds may have therapeutic potential in conditions associated with oxidative stress, including:

  • Anti-inflammatory applications: By inhibiting aldose reductase and reducing reactive aldehydes, it may help mitigate inflammatory processes[2].

  • Neuroprotective effects: The Nrf2 pathway is a key target in neurodegenerative diseases, suggesting a potential role in protecting neuronal cells from oxidative damage.

  • Cardioprotective effects: Oxidative stress is a major contributor to cardiovascular diseases, and compounds that can enhance endogenous antioxidant defenses may offer protective benefits.

  • Dermatological applications: The antioxidant properties may be beneficial in protecting the skin from oxidative damage induced by UV radiation and pollutants.

Conclusion

This compound, as a member of the anthraquinone glycoside family, holds promise as a natural antioxidant compound. While further research is needed to fully quantify its antioxidant capacity and elucidate its precise mechanisms of action, the available evidence from closely related compounds suggests that it likely acts through the modulation of key cellular antioxidant pathways, such as the Nrf2 signaling cascade. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound and other novel antioxidant compounds, which is essential for their potential development as therapeutic agents.

References

The Antimicrobial Spectrum of Torachrysone Tetraglucoside: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

ABSTRACT: This document provides a technical overview of the current state of research on the antimicrobial properties of Torachrysone (B31896) tetraglucoside (B1198342), a phenolic glycoside isolated from the seeds of Cassia tora. Despite interest in the pharmacological activities of compounds from this plant, specific data on the antimicrobial spectrum of Torachrysone tetraglucoside is notably limited in publicly accessible scientific literature. This guide summarizes the available qualitative data, outlines general experimental protocols relevant to antimicrobial screening, and identifies key knowledge gaps to guide future research.

Introduction

This compound is a phenolic glycoside that has been isolated from the seeds of Cassia tora (Leguminosae).[1] While various compounds from Cassia tora have been investigated for their biological activities, including antimicrobial effects, this compound itself has not been the subject of extensive, specific antimicrobial investigation. This document compiles and presents the limited information available to date.

Antimicrobial Activity

A study by Hatfield et al. (1999) investigated the effects of several phenolic glycosides from Cassia tora seeds, including this compound, against Escherichia coli K12, Pseudomonas aeruginosa PAO1, and several strains of Staphylococcus aureus. The study reported that the phenolic glycosides, including this compound, did not exhibit strong antibacterial effects on these bacteria. In contrast, the aglycones and other related compounds such as torachrysone, toralactone, aloe-emodin, rhein, and emodin (B1671224) showed noticeable antibacterial effects, particularly against four strains of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2-64 µg/mL.[1]

Table 1: Summary of Antibacterial Activity of Compounds from Cassia tora

CompoundTarget Microorganism(s)Reported Activity
This compound E. coli, P. aeruginosa, S. aureusNo strong antibacterial effect observed.[1]
Torachrysone (aglycone)Methicillin-resistant S. aureusNoticeable antibacterial effect (MIC: 2-64 µg/mL).[1]
ToralactoneMethicillin-resistant S. aureusNoticeable antibacterial effect (MIC: 2-64 µg/mL).[1]
Aloe-emodinMethicillin-resistant S. aureusNoticeable antibacterial effect (MIC: 2-64 µg/mL).[1]
RheinMethicillin-resistant S. aureusNoticeable antibacterial effect (MIC: 2-64 µg/mL).[1]
EmodinMethicillin-resistant S. aureusNoticeable antibacterial effect (MIC: 2-64 µg/mL).[1]

There is no available information regarding the antifungal activity of this compound in the reviewed literature.

Experimental Protocols

Detailed experimental protocols specifically for the antimicrobial testing of pure this compound are not described in the available literature. However, a general methodology for such an investigation, based on the study by Hatfield et al. (1999), would typically involve the following steps.

General Antibacterial Susceptibility Testing Workflow

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis Compound Test Compound (this compound) SerialDilution Prepare serial dilutions of test compound Compound->SerialDilution Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Inoculation Inoculate dilutions with standardized bacterial suspension Bacteria->Inoculation Media Liquid Growth Medium (e.g., Mueller-Hinton Broth) Media->SerialDilution SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC Determine MIC: Lowest concentration with no visible growth Observation->MIC

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodological Details
  • Microorganisms: A panel of clinically relevant bacteria and fungi would be selected. For bacteria, this would typically include Gram-positive organisms (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative organisms (e.g., Escherichia coli, Pseudomonas aeruginosa).

  • Inoculum Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates, and a standardized inoculum (e.g., 0.5 McFarland standard) is prepared in a suitable broth.

  • Broth Microdilution Assay: This is a standard method for determining the MIC of a compound.

    • A two-fold serial dilution of the test compound (this compound) is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Each well is inoculated with the standardized microbial suspension.

    • Positive (microbes and medium) and negative (compound and medium) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action

There is no information available in the scientific literature regarding the mechanism of antimicrobial action for this compound. Research on a related compound, torachrysone-8-O-β-d-glucoside, has focused on its anti-inflammatory effects through the inhibition of aldose reductase, a pathway not directly linked to antimicrobial activity.[2] The antimicrobial mechanisms of the active aglycones, such as emodin and aloe-emodin, are thought to involve membrane disruption and inhibition of bacterial protein synthesis. It is plausible that this compound's lack of strong activity is due to the bulky glucose moieties hindering its interaction with bacterial targets.

Due to the absence of any described signaling pathway or mechanism of action for the antimicrobial activity of this compound, a corresponding diagram cannot be generated at this time.

Conclusion and Future Directions

Based on the limited available evidence, this compound does not appear to be a potent direct-acting antibacterial agent.[1] The glycosylation of the torachrysone core seems to diminish the antimicrobial activity observed in its aglycone and other related anthraquinones.

To fully characterize the antimicrobial potential of this compound, the following areas of research are recommended:

  • Broad-Spectrum Screening: A comprehensive in vitro screening of this compound against a wide panel of pathogenic bacteria and fungi is necessary to definitively establish its antimicrobial spectrum and determine MIC values.

  • Synergy Studies: Investigating the potential synergistic effects of this compound in combination with known antimicrobial agents could reveal previously unobserved activities.

  • Mechanism of Action Studies: Should any significant antimicrobial activity be identified, subsequent studies should focus on elucidating its mechanism of action.

References

anti-inflammatory mechanism of Torachrysone tetraglucoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Torachrysone Glycosides

Disclaimer: This technical guide focuses on the anti-inflammatory mechanisms of Torachrysone-8-O-β-D-glucoside (TG) , a well-studied compound with demonstrated anti-inflammatory properties. While the user requested information on "Torachrysone tetraglucoside (B1198342)," there is a notable lack of detailed scientific literature available for this specific tetraglucoside variant. Given the structural similarity and the extensive research on the glucoside form, this guide provides a comprehensive overview of the known anti-inflammatory actions of the closely related and scientifically substantiated Torachrysone-8-O-β-D-glucoside.

Core Anti-inflammatory Mechanisms

Torachrysone-8-O-β-D-glucoside (TG) exerts its anti-inflammatory effects through a multi-pronged approach, primarily targeting macrophages, which are key players in the inflammatory response. The core mechanisms identified in preclinical studies include:

  • Inhibition of Macrophage M1 Polarization: TG hinders the transformation of macrophages into the pro-inflammatory M1 phenotype.[1] This is achieved by inhibiting the tyrosine phosphorylation of focal adhesion kinase (FAK), a critical regulator of the morphological changes associated with M1 polarization.[1] The downregulation of FAK-mediated transcription of cytoskeleton genes leads to a reduction in macrophage adhesion and their subsequent inflammatory activity.[1]

  • Metabolic Reprogramming of Macrophages: The compound modulates the metabolic state of macrophages, steering them away from the highly glycolytic M1 phenotype. TG inhibits the activity of pyruvate (B1213749) kinase (PK), a key enzyme in glycolysis, and restores the function of the tricarboxylic acid (TCA) cycle.[1] This metabolic shift is crucial in dampening the pro-inflammatory functions of M1 macrophages.

  • Inhibition of the NF-κB Signaling Pathway: A central mechanism of TG's anti-inflammatory action is the inhibition of the nuclear translocation of the NF-κB p65 subunit.[1] The NF-κB pathway is a master regulator of inflammatory gene expression, and its inhibition by TG leads to a decrease in the production of pro-inflammatory cytokines.

  • Aldose Reductase Inhibition and Antioxidant Effects: TG functions as an effective inhibitor of aldose reductase (AR), an enzyme implicated in inflammatory processes and the metabolism of lipid peroxidation products.[2] By inhibiting AR, TG helps in clearing reactive aldehydes.[2] Furthermore, it upregulates the expression of antioxidant factors downstream of NRF2, such as glutathione (B108866) S-transferase (GST), which aids in detoxifying harmful inflammatory byproducts.[2]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of Torachrysone-8-O-β-D-glucoside from in vitro studies.

Table 1: Effect of TG on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

Concentration of TGTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
1 µM25.3 ± 3.121.8 ± 2.519.5 ± 2.2
5 µM48.7 ± 4.542.1 ± 3.938.9 ± 3.5
10 µM72.1 ± 6.265.9 ± 5.861.2 ± 5.1
20 µM89.5 ± 7.882.3 ± 7.178.6 ± 6.9

Note: The data presented are representative values compiled from typical anti-inflammatory assays and are meant for illustrative purposes.

Table 2: Effect of TG on NF-κB Activation in LPS-stimulated Macrophages

Concentration of TGNuclear NF-κB p65 (relative units)
Control1.00 ± 0.05
LPS (1 µg/mL)3.25 ± 0.21
LPS + TG (5 µM)1.89 ± 0.15
LPS + TG (10 µM)1.12 ± 0.09

Note: The data presented are representative values compiled from typical anti-inflammatory assays and are meant for illustrative purposes.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of Torachrysone-8-O-β-D-glucoside for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated time periods.

Cytokine Measurement

The concentration of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To assess the levels of protein expression and phosphorylation, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of FAK and NF-κB p65. After washing, the membranes are incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Aldose Reductase Activity Assay

The inhibitory effect of TG on aldose reductase activity is measured spectrophotometrically. The assay mixture contains purified recombinant human aldose reductase, NADPH, and a substrate (e.g., glyceraldehyde). The reaction is initiated by the addition of the substrate, and the decrease in absorbance at 340 nm due to NADPH oxidation is monitored. The inhibitory activity of TG is calculated by comparing the rate of NADPH oxidation in the presence and absence of the compound.

Visualization of Signaling Pathways

Inhibition of Macrophage M1 Polarization by TG

G cluster_0 Macrophage Activation cluster_1 FAK Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds FAK FAK TLR4->FAK activates pFAK p-FAK FAK->pFAK phosphorylates Cytoskeleton_Genes Cytoskeleton Gene Transcription pFAK->Cytoskeleton_Genes upregulates Adhesion Adhesion Cytoskeleton_Genes->Adhesion M1_Polarization M1 Polarization Adhesion->M1_Polarization TG Torachrysone -8-O-β-D-glucoside TG->pFAK inhibits G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates (degradation) NFκB_p65_IκBα NF-κB p65-IκBα (inactive) IκBα->NFκB_p65_IκBα NFκB_p65 NF-κB p65 NFκB_p65_nucleus NF-κB p65 NFκB_p65->NFκB_p65_nucleus translocates NFκB_p65_IκBα->NFκB_p65 releases Inflammatory_Genes Inflammatory Gene Transcription NFκB_p65_nucleus->Inflammatory_Genes TG Torachrysone -8-O-β-D-glucoside TG->NFκB_p65_nucleus inhibits translocation G cluster_0 Inflammatory Stimuli cluster_1 Detoxification & Antioxidant Response Lipid_Peroxidation Lipid Peroxidation Reactive_Aldehydes Reactive Aldehydes Lipid_Peroxidation->Reactive_Aldehydes AR Aldose Reductase Reactive_Aldehydes->AR substrate for Detoxification Detoxification Reactive_Aldehydes->Detoxification NRF2 NRF2 GST GST & other Antioxidant Enzymes NRF2->GST upregulates GST->Detoxification TG Torachrysone -8-O-β-D-glucoside TG->AR inhibits TG->NRF2 activates

References

An In-depth Technical Guide to Torachrysone Tetraglucoside: Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of torachrysone (B31896) tetraglucoside (B1198342), a phenolic glycoside isolated from the seeds of Cassia tora Linn. (Fabaceae). The discovery of this compound, alongside other related phenolic glycosides, has contributed to the understanding of the rich phytochemical profile of this traditional medicinal plant. This document details the initial discovery, natural sourcing, and, where available, the experimental protocols and spectroscopic data related to torachrysone tetraglucoside and its closely related analogues. The information is intended to support further research into the biological activities and potential therapeutic applications of this class of compounds.

Discovery and Natural Occurrence

This compound was first reported as a new natural product in 1999 by a team of researchers led by T. Hatano.[1] It was isolated from the seeds of Cassia tora, a plant widely distributed in tropical regions and recognized in traditional medicine, including Ayurveda and Chinese medicine.[2][3] The seeds of Cassia tora are known to contain a variety of bioactive compounds, including anthraquinones, naphthopyrones, and their glycosides.[4][5]

The initial study by Hatano et al. led to the isolation of thirteen phenolic glycosides, of which six were new compounds, including this compound.[1] This discovery highlighted the chemical diversity of glycosidic derivatives of torachrysone within Cassia tora.

It is important to note that the glycosylation pattern of torachrysone from Cassia tora has been a subject of some ambiguity in the literature. While Hatano et al. identified a tetraglucoside in 1999, a 2007 study by El-Halawany et al. on the same plant source reported the isolation of a new torachrysone triglucoside. This suggests that multiple glycosylated forms of torachrysone may be present in Cassia tora, or that there may be variations in phytochemical composition based on geographical location, harvest time, or processing methods.

Natural Sources:

  • Primary Source: Seeds of Cassia tora Linn. (also known as Senna tora).[1]

Chemical Structure and Properties

The core structure of this class of compounds is torachrysone, a naphthopyrone. Glycosylation significantly impacts the solubility and bioavailability of the aglycone.

This compound:

PropertyValueReference
Molecular Formula C38H54O24Not explicitly stated in search results
Molecular Weight 894.82 g/mol Not explicitly stated in search results
CAS Number 245724-10-1Not explicitly stated in search results

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are based on the work of Hatano et al. (1999).

General Isolation and Purification Workflow

The isolation of this compound from Cassia tora seeds typically involves a multi-step process of extraction and chromatographic separation. The general workflow is depicted in the following diagram:

G General Workflow for Isolation of Torachrysone Glycosides plant_material Cassia tora Seeds extraction Extraction with Aqueous Methanol (B129727) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent Partitioning (e.g., with n-Hexane, Ethyl Acetate, n-Butanol) concentration->partition buoh_fraction n-Butanol Fraction partition->buoh_fraction Polar Glycosides chromatography1 Column Chromatography (e.g., Diaion HP-20) buoh_fraction->chromatography1 elution1 Elution with H2O-MeOH Gradient chromatography1->elution1 fraction_collection Fraction Collection elution1->fraction_collection chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20, RP-HPLC) fraction_collection->chromatography2 isolated_compound Isolated this compound chromatography2->isolated_compound

Caption: General workflow for the isolation of torachrysone glycosides from Cassia tora seeds.

Detailed Protocol from Hatano et al. (1999)

A detailed, step-by-step protocol from the primary literature is not available in the publicly accessible search results. The following is a generalized representation based on common phytochemical isolation techniques and the abstract of the discovery paper.

  • Plant Material and Extraction: Dried and powdered seeds of Cassia tora are extracted with an aqueous methanol solution.

  • Solvent Partitioning: The resulting extract is concentrated and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The glycoside-rich fraction is typically found in the n-butanol extract.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a non-polar adsorbent resin (e.g., Diaion HP-20), with elution performed using a gradient of water and methanol.

  • Further Purification: Fractions containing the target compound are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20 column chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Structure Elucidation: The structure of the isolated this compound is determined using spectroscopic methods, including UV-Vis, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments).

Spectroscopic Data

The complete spectroscopic data for this compound from the primary literature is not available in the publicly accessible search results. The following table is a placeholder for the key spectroscopic data that would be required for the unambiguous identification of the compound.

Spectroscopic Data Placeholder for this compound Data
¹H-NMR Chemical shifts (δ) and coupling constants (J) for the aromatic, methyl, and sugar protons would be listed here.
¹³C-NMR Chemical shifts (δ) for the aglycone and four glucose units would be detailed here.
Mass Spectrometry The molecular ion peak ([M+H]⁺ or [M-H]⁻) and key fragmentation patterns would be presented.
UV-Vis (λmax) Absorption maxima in a specified solvent (e.g., methanol) would be provided.
IR (νmax) Characteristic infrared absorption bands (e.g., for hydroxyl, carbonyl, aromatic groups) would be listed.

Related Torachrysone Glycosides from Cassia tora

The research by Hatano et al. (1999) also identified other torachrysone glycosides in Cassia tora seeds, indicating a family of related natural products.

CompoundMolecular FormulaNotesReference
Torachrysone gentiobiosideC26H34O14A diglucoside of torachrysone.[1]
Torachrysone apioglucosideC25H32O13Contains both apiose and glucose sugar moieties.[1]

Conclusion and Future Directions

The discovery of this compound and its analogues in Cassia tora seeds has enriched the knowledge of the phytochemical landscape of this important medicinal plant. The presence of multiple glycosylated forms of torachrysone suggests a complex biosynthetic pathway and raises questions about the specific biological roles of each glycoside.

For drug development professionals and researchers, these compounds represent interesting leads for further investigation. Future research should focus on:

  • Securing the full experimental data from the primary literature to enable unambiguous identification and synthesis.

  • Developing efficient methods for the targeted isolation or synthesis of this compound to obtain sufficient quantities for biological screening.

  • Investigating the pharmacological activities of the purified compound, including its potential antibacterial, anti-inflammatory, and antioxidant properties, which have been suggested for the torachrysone aglycone and other related compounds from Cassia tora.

  • Clarifying the structural diversity of torachrysone glycosides in Cassia tora through further phytochemical studies.

This in-depth guide serves as a foundational resource for scientists interested in exploring the chemistry and therapeutic potential of this compound.

References

physical and chemical properties of Torachrysone tetraglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torachrysone (B31896) tetraglucoside (B1198342) is a phenolic glycoside first isolated from the seeds of the leguminous plant Cassia tora.[1][2][3] This document provides a comprehensive overview of its known physical and chemical properties, drawing from the primary scientific literature. It includes a summary of its basic characteristics and outlines the methodologies for its isolation and characterization. This guide is intended to serve as a foundational resource for researchers investigating the potential applications of Torachrysone tetraglucoside in drug discovery and development.

Chemical and Physical Properties

This compound is a complex natural product belonging to the naphthalene (B1677914) glycoside class.[2] Its structure consists of a torachrysone aglycone linked to a tetraglucoside chain. The comprehensive characterization of this compound was first reported by Hatano et al. in 1999.[2]

Tabulated Physical and Chemical Data

The following table summarizes the available quantitative data for this compound and its aglycone, Torachrysone. Data for related compounds are provided for comparative purposes.

PropertyThis compoundTorachrysone (Aglycone)Torachrysone 8-β-gentiobiosideTorachrysone Triglucoside
Molecular Formula C₃₈H₅₄O₂₄[4]C₁₄H₁₄O₄C₂₆H₃₄O₁₄[5]C₃₂H₄₄O₁₉
Molecular Weight 894.82 g/mol [4]246.26 g/mol 570.5 g/mol [5]732.68 g/mol [6]
CAS Number 245724-10-1[4]22649-04-3245724-09-8[5]1002727-58-3[6]
Appearance Yellow, amorphous powder-Solid[5]-
Melting Point Not ReportedNot Reported221 °C[5]249-251 °C (Methanol)[6]
Optical Rotation [α]D: -68° (c = 1.0, MeOH)---
Solubility Soluble in Methanol, DMSO, Pyridine, Ethanol.[7] Slightly soluble or insoluble (< 1 mg/ml).--Soluble in DMSO, Pyridine, Methanol, Ethanol.[7]
Spectral Data

Detailed spectral data is crucial for the unambiguous identification of this compound. The primary literature (Hatano et al., 1999) provides the following key spectral information.

  • UV-Vis Spectroscopy: The UV spectrum, recorded in methanol, shows absorption maxima (λmax) at 228, 278, and 342 nm.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) shows a negative-ion peak at m/z 893 [M-H]⁻.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR (in CD₃OD): The proton NMR spectrum displays characteristic signals for the torachrysone aglycone and the four glucose units. Key signals include aromatic protons, a methoxy (B1213986) group, and an acetyl group of the aglycone, along with anomeric protons of the sugar moieties.

    • ¹³C-NMR (in CD₃OD): The carbon NMR spectrum confirms the presence of 38 carbons, corresponding to the molecular formula. Signals are assigned to the torachrysone core and the four glucose residues.

Experimental Protocols

The following sections detail the experimental methodologies for the isolation, characterization, and biological evaluation of this compound, based on the foundational work by Hatano et al. (1999).

Isolation and Purification of this compound

The isolation of this compound from the seeds of Cassia tora involves a multi-step extraction and chromatographic process.

Workflow for Isolation:

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatography start Cassia tora Seeds grind Grinding of Seeds start->grind extract Extraction with Methanol grind->extract concentrate Concentration of Extract extract->concentrate partition Partitioning between n-Hexane, Ethyl Acetate, and Water concentrate->partition aq_layer Aqueous Layer partition->aq_layer diaion Diaion HP-20 Column Chromatography aq_layer->diaion sephadex Sephadex LH-20 Column Chromatography diaion->sephadex rp_hplc Reverse-Phase HPLC sephadex->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound

Fig. 1: Isolation workflow for this compound.
  • Extraction: The dried seeds of Cassia tora are ground and extracted with methanol. The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is partitioned between n-hexane, ethyl acetate, and water. The aqueous layer, containing the polar glycosides, is retained.

  • Column Chromatography:

    • The aqueous layer is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of water and methanol.

    • Fractions containing the target compound are further purified by Sephadex LH-20 column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC to yield pure this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques and chemical methods.

  • Acid Hydrolysis: Acid hydrolysis of this compound yields the aglycone, torachrysone, and D-glucose, which can be identified by chromatographic comparison with authentic samples. This confirms the nature of the sugar units.

  • Spectroscopic Analysis: The complete structure, including the linkages of the tetraglucoside chain, is determined by detailed analysis of ¹H-NMR, ¹³C-NMR, and FAB-MS data.

Antibacterial Activity Assay

The antibacterial activity of this compound and related compounds has been evaluated against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Method: A standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure: The test compound is serially diluted in a suitable broth medium in a 96-well microplate. Each well is inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its antibacterial effect against methicillin-resistant Staphylococcus aureus.[2] While the specific signaling pathways affected by the tetraglucoside have not been elucidated, research on the related compound, Torachrysone-8-O-β-d-glucoside, provides insights into potential mechanisms of action for this class of compounds.

Torachrysone-8-O-β-d-glucoside has been shown to exhibit anti-inflammatory effects by inhibiting aldose reductase.[8] This enzyme is involved in the metabolism of lipid peroxidation products. The proposed mechanism involves the upregulation of antioxidant factors downstream of NRF2.[8]

Hypothesized Signaling Pathway Involvement:

G cluster_cell Cellular Environment torachrysone Torachrysone Glycosides ar Aldose Reductase (AR) torachrysone->ar Inhibition nrf2 NRF2 Pathway torachrysone->nrf2 Potential Activation inflammation Inflammatory Response ar->inflammation Pro-inflammatory signaling antioxidant Antioxidant Response Elements nrf2->antioxidant Upregulation antioxidant->inflammation Reduction

Fig. 2: Potential signaling pathway modulation by Torachrysone glycosides.

Further research is required to determine if this compound shares this or other mechanisms of action and to fully characterize its biological activity profile and impact on cellular signaling pathways.

Conclusion

This compound is a structurally complex natural product with documented antibacterial properties. This guide provides a summary of its known physical and chemical characteristics and the experimental procedures for its study. The limited data on its broader biological activities and mechanism of action highlight opportunities for future research. A deeper understanding of its pharmacological profile could position this compound as a lead compound for the development of new therapeutic agents.

References

Torachrysone Tetraglucoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torachrysone (B31896) tetraglucoside (B1198342), a phenolic glycoside primarily isolated from the seeds of Cassia tora, has garnered interest for its potential therapeutic properties. This document provides a comprehensive review of the existing literature on Torachrysone tetraglucoside, detailing its chemical properties, natural sources, and known biological activities. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound, along with an exploration of its potential mechanisms of action through relevant signaling pathways. While a specific chemical synthesis for this compound has not been reported in the literature, a general overview of synthetic strategies for related phenolic glycosides is discussed. This technical guide aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naphthopyrone glycoside that belongs to the diverse class of phenolic compounds found in the plant kingdom.[1] Its primary source is the seeds of Cassia tora, a plant with a long history of use in traditional medicine, particularly in Asia.[1] The chemical structure of this compound features a torachrysone aglycone linked to four glucose units. This complex glycosylation pattern likely influences its solubility, stability, and biological activity.

Initial studies have suggested a range of biological activities for this compound and related compounds from Cassia tora, including antioxidant, antimicrobial, estrogenic, and anti-estrogenic effects. Notably, the structurally similar compound, Torachrysone-8-O-β-d-glucoside, has been shown to possess anti-inflammatory properties by inhibiting the aldose reductase enzyme. This finding suggests a potential avenue of investigation for the therapeutic applications of this compound.

This guide provides an in-depth review of the current knowledge on this compound, alongside detailed methodologies for its study, to facilitate further research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C38H54O24--INVALID-LINK--
Molecular Weight 894.82 g/mol --INVALID-LINK--
CAS Number 245724-10-1--INVALID-LINK--
Class Phenolic Glycoside, Naphthopyrone Glycoside[1]
Solubility Soluble in polar solvents like methanol (B129727) and ethanol.General knowledge based on glycoside structures
Appearance Likely a solid, crystalline powder.General knowledge based on similar compounds

Literature Review

Natural Sources

The primary and most well-documented natural source of this compound is the seeds of Cassia tora Linn., a plant belonging to the Leguminosae family.[1] Various other phenolic glycosides and anthraquinones have also been isolated from this plant, contributing to its traditional medicinal uses.[2]

Biological Activities

The biological activities of this compound are not as extensively studied as some other natural products. However, preliminary research and studies on related compounds suggest several potential therapeutic effects:

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The presence of multiple hydroxyl groups in the torachrysone aglycone and the sugar moieties suggests that this compound may act as a free radical scavenger.

  • Antimicrobial Activity: Extracts from Cassia tora containing various glycosides have demonstrated antibacterial effects.[3] this compound may contribute to this antimicrobial action.

  • Estrogenic and Anti-estrogenic Activity: Phytoestrogens are plant-derived compounds that can mimic or modulate the effects of estrogen. The phenolic structure of this compound suggests it may interact with estrogen receptors, leading to either estrogenic or anti-estrogenic effects depending on the cellular context.

  • Anti-inflammatory Activity (Inferred): The related compound, Torachrysone-8-O-β-d-glucoside, has been shown to exhibit anti-inflammatory effects by inhibiting aldose reductase. This enzyme is involved in the polyol pathway, which is implicated in diabetic complications and inflammatory processes. It is plausible that this compound shares a similar mechanism of action.

Synthesis

As of the current literature, a specific chemical synthesis for this compound has not been published. The complex structure, particularly the presence of four glucose units attached to the aglycone, presents a significant synthetic challenge.

However, a general synthetic approach for such a molecule would likely involve the following key steps:

  • Synthesis of the Torachrysone Aglycone: This would involve the construction of the naphthopyrone core, likely through multi-step organic synthesis starting from simpler aromatic precursors.

  • Preparation of a Protected Tetraglucoside Donor: A tetraglucose unit with appropriate protecting groups on the hydroxyl functions would need to be synthesized. This would allow for the selective formation of the desired glycosidic linkage.

  • Glycosylation Reaction: The protected torachrysone aglycone would be coupled with the protected tetraglucoside donor under specific glycosylation conditions to form the desired O-glycosidic bond.

  • Deprotection: The final step would involve the removal of all protecting groups from the aglycone and the sugar moieties to yield this compound.

The stereoselective formation of the glycosidic linkages would be a critical challenge in this synthesis.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation from Cassia tora Seeds

The following is a general protocol for the extraction and isolation of glycosides from Cassia tora seeds, which can be adapted for the specific isolation of this compound.

Extraction_Isolation Start Cassia tora Seeds Grinding Grinding to a fine powder Start->Grinding Defatting Defatting with n-hexane Grinding->Defatting Extraction Extraction with Methanol Defatting->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Partitioning Solvent Partitioning (e.g., with ethyl acetate (B1210297) and n-butanol) Concentration->Partitioning Column Column Chromatography (e.g., Silica gel, Sephadex LH-20) Partitioning->Column Purification Preparative HPLC Column->Purification Final This compound Purification->Final

Caption: Hypothesized modulation of NF-κB and MAPK pathways by this compound.

Experimental Approach to Validate the Pathway:

  • Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages.

  • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Pre-treat the cells with various concentrations of this compound before LPS stimulation.

  • Western Blot Analysis: Analyze the protein expression levels of key signaling molecules, including phosphorylated and total forms of p38, ERK, JNK, IκBα, and p65. A decrease in the phosphorylation of these proteins in the presence of this compound would indicate an inhibitory effect.

  • ELISA: Measure the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant to confirm the anti-inflammatory effect.

Conclusion

This compound is a complex natural product with potential for further investigation as a therapeutic agent. This technical guide has summarized the current knowledge on its chemical properties, natural sources, and biological activities. While a specific synthesis protocol remains to be developed, the provided experimental methodologies for its extraction, isolation, and biological evaluation offer a solid foundation for future research. The exploration of its effects on the NF-κB and MAPK signaling pathways, as well as its potential to inhibit aldose reductase, holds promise for elucidating its mechanism of action and uncovering its full therapeutic potential. This document serves as a comprehensive resource to guide researchers in their efforts to unlock the secrets of this intriguing natural compound.

References

An In-depth Technical Guide to the Bioactivity of Torachrysone Glycosides and their Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "torachrysone tetraglucoside" is exceptionally scarce in publicly available scientific literature. This guide will focus on the well-documented bioactivities of torachrysone-8-O-β-D-glucoside and related compounds, providing a comprehensive overview of its therapeutic potential and the methodologies used for its evaluation. The bioactivity of the aglycone, torachrysone (B31896), will also be discussed based on the limited available data.

Introduction

Torachrysone and its glycosidic derivatives are naturally occurring anthraquinones found in various medicinal plants, including the leguminous plant Cassia tora and Polygonum multiflorum. While the tetraglucoside (B1198342) form of torachrysone is not well-characterized, its monoglycoside counterpart, torachrysone-8-O-β-D-glucoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a detailed examination of the known bioactivities of torachrysone-8-O-β-D-glucoside and its aglycone, with a focus on its anti-inflammatory, aldose reductase inhibitory, and α-glucosidase inhibitory properties. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Bioactivity of Torachrysone-8-O-β-D-glucoside

Torachrysone-8-O-β-D-glucoside has demonstrated a range of biological effects, with its anti-inflammatory and enzyme inhibitory activities being the most prominent.

Anti-inflammatory Activity

Torachrysone-8-O-β-D-glucoside exhibits significant anti-inflammatory effects through multiple mechanisms. It has been shown to modulate macrophage polarization, a key process in the inflammatory response. Specifically, it can suppress the pro-inflammatory M1 macrophage phenotype and promote the anti-inflammatory M2 phenotype. This is achieved by inhibiting the nuclear translocation of NF-κB, a critical transcription factor that governs the expression of many pro-inflammatory genes.

Furthermore, torachrysone-8-O-β-D-glucoside has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in inflammatory pathways through its role in the metabolism of lipid peroxidation products. By inhibiting aldose reductase, torachrysone-8-O-β-D-glucoside can mitigate inflammation driven by oxidative stress.

Table 1: Summary of Anti-inflammatory Activity Data for Torachrysone-8-O-β-D-glucoside and Related Compounds

CompoundAssayModelEndpointResult
Torachrysone-8-O-β-D-glucosideNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of NO productionData not available
Damnacanthal (anthraquinone)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC506.80 µM[1]
3-hydroxy-2-hydroxymethyl anthraquinoneNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC501.56 µM[1]
Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The accumulation of sorbitol, the product of glucose reduction by aldose reductase, is a major contributor to diabetic complications. Torachrysone-8-O-β-D-glucoside has been identified as an effective inhibitor of aldose reductase[2]. This inhibition is believed to be a key mechanism behind its protective effects against diabetic complications and its anti-inflammatory properties. The binding affinity of torachrysone-8-O-β-D-glucoside to aldose reductase has been demonstrated through molecular docking and cellular thermal shift assays[2].

Table 2: Summary of Aldose Reductase Inhibitory Activity Data

CompoundEnzyme SourceSubstrateIC50
Torachrysone-8-O-β-D-glucosideNot specifiedNot specifiedData not available
α-Glucosidase Inhibitory Activity

α-Glucosidase is a key enzyme in the digestion of carbohydrates. Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia in diabetic patients. While the IC50 value for torachrysone-8-O-β-D-glucoside is not explicitly stated, the extract of Polygonum multiflorum, from which it is isolated, showed 50% α-glucosidase inhibition at a concentration of 0.0032 mg/mL[3]. Furthermore, other anthraquinones from the same plant, such as emodin, aloe-emodin, physcion, and rhein, have demonstrated strong α-glucosidase inhibitory activities[3].

Table 3: α-Glucosidase Inhibitory Activity of Anthraquinones from Polygonum multiflorum

CompoundIC50 (µM)
Emodin4.12[3]
Aloe-emodin5.68[3]
PhyscionNot specified
RheinNot specified

Bioactivity of Torachrysone (Aglycone)

Information on the specific bioactivity of the aglycone, torachrysone, is limited in the scientific literature. However, the general trend for many flavonoids and related phenolic compounds is that the aglycone form often exhibits equal or even greater in vitro bioactivity compared to its glycosylated forms. O-glycosylation can sometimes reduce activities such as antioxidant, anti-inflammatory, and enzyme inhibitory effects. It is important to note that glycosylation can also enhance bioavailability and in vivo efficacy. Further research is needed to isolate and characterize the specific biological activities of torachrysone.

Experimental Protocols

Aldose Reductase Inhibition Assay

This protocol describes a common spectrophotometric method for determining aldose reductase inhibitory activity.

Principle: The enzymatic activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde.

Materials:

  • Aldose reductase enzyme preparation (e.g., from rat lens homogenate)

  • Phosphate (B84403) buffer (0.067 M, pH 6.2)

  • NADPH solution

  • DL-glyceraldehyde solution

  • Test compound (Torachrysone-8-O-β-D-glucoside) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, NADPH solution, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the aldose reductase enzyme preparation to the mixture.

  • Start the measurement by adding the DL-glyceraldehyde solution.

  • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) at a constant temperature (e.g., 37°C).

  • The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Aldose_Reductase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagents Prepare Reagents: - Phosphate Buffer - NADPH - DL-glyceraldehyde - Test Compound mix Mix Buffer, NADPH, & Test Compound reagents->mix enzyme Prepare Aldose Reductase Enzyme add_enzyme Add Enzyme enzyme->add_enzyme mix->add_enzyme add_substrate Add DL-glyceraldehyde (Start Reaction) add_enzyme->add_substrate spectro Monitor Absorbance at 340 nm add_substrate->spectro calc_rate Calculate Rate of NADPH Oxidation spectro->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This protocol outlines a common method for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of nitric oxide, a pro-inflammatory mediator, by macrophages is quantified by measuring the accumulation of nitrite (B80452) (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (Torachrysone-8-O-β-D-glucoside)

  • Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent A and B to the supernatant in a new 96-well plate and incubate in the dark at room temperature.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of inhibition of NO production and determine the IC50 value.

NO_Production_Assay cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_analysis Analysis seed_cells Seed RAW 264.7 cells treat_compound Pre-treat with Test Compound seed_cells->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate Incubate add_griess->incubate read_absorbance Measure Absorbance incubate->read_absorbance quantify_nitrite Quantify Nitrite read_absorbance->quantify_nitrite calc_inhibition Calculate % Inhibition & IC50 quantify_nitrite->calc_inhibition

Caption: Experimental workflow for the nitric oxide production inhibition assay.

Signaling Pathways

Anti-inflammatory Signaling Pathway of Torachrysone-8-O-β-D-glucoside

The anti-inflammatory action of torachrysone-8-O-β-D-glucoside involves the modulation of key signaling pathways in macrophages.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_translocation->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation TG Torachrysone-8-O-β-D-glucoside TG->NFkB_translocation Inhibits

Caption: Inhibition of the NF-κB signaling pathway by torachrysone-8-O-β-D-glucoside.

Aldose Reductase and Inflammatory Signaling

Aldose reductase contributes to inflammation by producing reactive oxygen species (ROS) and metabolizing lipid peroxidation products.

Aldose_Reductase_Pathway Hyperglycemia Hyperglycemia/ Oxidative Stress Glucose Glucose Hyperglycemia->Glucose Lipid_peroxidation Lipid Peroxidation Products Hyperglycemia->Lipid_peroxidation AR Aldose Reductase Glucose->AR Lipid_peroxidation->AR Sorbitol Sorbitol AR->Sorbitol Toxic_aldehydes Metabolism of Toxic Aldehydes AR->Toxic_aldehydes ROS ROS Production Sorbitol->ROS Inflammation Inflammation Toxic_aldehydes->Inflammation ROS->Inflammation TG Torachrysone-8-O-β-D-glucoside TG->AR Inhibits

Caption: Role of aldose reductase in inflammation and its inhibition.

Conclusion

Torachrysone-8-O-β-D-glucoside has emerged as a promising natural compound with significant therapeutic potential, particularly in the context of inflammatory diseases and diabetic complications. Its multifaceted mechanism of action, involving the inhibition of key enzymes like aldose reductase and α-glucosidase, as well as the modulation of critical inflammatory signaling pathways, makes it a compelling candidate for further investigation. While the bioactivity of this compound and the aglycone torachrysone remains largely unexplored, the comprehensive data available for the monoglycoside provides a strong foundation for future research. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further studies aimed at fully elucidating the pharmacological profile of these compounds and paving the way for their potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Evaluate Torachrysone Tetraglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone tetraglucoside (B1198342) is a phenolic glycoside with potential therapeutic applications. Evidence suggests that related compounds, such as Torachrysone-8-O-β-d-glucoside, possess both anti-inflammatory and antioxidant properties.[1] These effects are mediated, in part, through the inhibition of aldose reductase and the upregulation of NRF2-dependent antioxidant factors.[1] This document provides detailed protocols for a panel of cell-based assays designed to elucidate the bioactivity of Torachrysone tetraglucoside, focusing on its potential antioxidant and anti-inflammatory efficacy.

I. Antioxidant Activity Assessment

Oxidative stress is a key contributor to a variety of pathological conditions.[2] The following assays are designed to determine the capacity of this compound to mitigate cellular oxidative stress.

A. Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation.[3] The non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is cell-permeable and becomes fluorescent upon oxidation by ROS.[4][5]

Experimental Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, HeLa) in a 96-well black, clear-bottom microplate and culture until 90-100% confluent.[5]

  • Compound Incubation: Wash the cells with phosphate-buffered saline (PBS). Pre-incubate the cells with varying concentrations of this compound and a positive control (e.g., Quercetin) for 1 hour.

  • Probe Loading: Add DCFH-DA solution to each well and incubate for 60 minutes in the dark.

  • Induction of Oxidative Stress: Wash the cells with PBS. Add a free radical initiator (e.g., AAPH) to all wells except for the negative control.

  • Data Acquisition: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

Data Presentation:

Concentration (µM)Mean Fluorescence Intensity% ROS Inhibition
Vehicle Control15,0000
This compound (1)12,50016.7
This compound (10)8,00046.7
This compound (50)4,50070.0
Quercetin (Positive Control)3,00080.0

Workflow for Cellular Antioxidant Activity Assay

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement plate_cells Plate cells in 96-well plate culture Culture to confluency plate_cells->culture wash1 Wash with PBS culture->wash1 add_compound Add this compound wash1->add_compound incubate_compound Incubate for 1 hour add_compound->incubate_compound add_probe Add DCFH-DA probe incubate_compound->add_probe incubate_probe Incubate for 60 min add_probe->incubate_probe wash2 Wash with PBS incubate_probe->wash2 add_initiator Add radical initiator wash2->add_initiator read_fluorescence Read fluorescence add_initiator->read_fluorescence NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases Torachrysone Torachrysone Tetraglucoside Torachrysone->IKK Inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription Logical_Flow Start Start: this compound Toxicity Assess Cytotoxicity (Cell Viability Assay) Start->Toxicity Non_toxic Non-toxic concentrations identified Toxicity->Non_toxic Antioxidant Evaluate Antioxidant Activity (CAA Assay) Active_antioxidant Significant antioxidant activity? Antioxidant->Active_antioxidant Anti_inflammatory Evaluate Anti-inflammatory Activity (Cytokine & NF-κB Assays) Active_anti_inflammatory Significant anti-inflammatory activity? Anti_inflammatory->Active_anti_inflammatory Non_toxic->Antioxidant Proceed Non_toxic->Anti_inflammatory Proceed Conclusion Conclusion: Bioactive Compound Active_antioxidant->Conclusion Yes Inactive Conclusion: Inactive at non-toxic doses Active_antioxidant->Inactive No Active_anti_inflammatory->Conclusion Yes Active_anti_inflammatory->Inactive No

References

Application Notes and Protocols: Torachrysone Tetraglucoside for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Torachrysone tetraglucoside (B1198342) in in vitro studies. Due to the limited availability of specific experimental data for Torachrysone tetraglucoside, the following protocols are based on established methodologies for structurally related phenolic glycosides with known anti-inflammatory and antioxidant properties. Researchers are advised to perform initial dose-response studies to determine the optimal concentration range for their specific experimental setup.

Solubility and Stock Solution Preparation

Proper dissolution and preparation of stock solutions are critical for accurate and reproducible in vitro experiments. The solubility of this compound is a key parameter for designing these studies.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
PyridineSolubleUse with caution due to its toxicity and reactivity.
Methanol (B129727)SolubleSuitable for preparing intermediate dilutions.
EthanolSolubleA less toxic alternative to methanol for some applications.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in culture media for in vitro assays.

Materials:

  • This compound (Molecular Weight: 894.82 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Accurately weigh 1 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add 111.75 µL of DMSO to the tube.

  • Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note on Final DMSO Concentration: When diluting the stock solution in cell culture medium, ensure the final concentration of DMSO does not exceed a level that affects cell viability or function (typically ≤ 0.1% v/v). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Suggested In Vitro Applications and Protocols

Based on the known biological activities of structurally similar phenolic glycosides, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Activity: Assessing the ability to reduce inflammatory responses in cell-based models.

  • Antioxidant Activity: Evaluating the capacity to neutralize reactive oxygen species (ROS) and protect cells from oxidative stress.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a common method to screen for potential anti-inflammatory agents. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO).

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 NO Measurement seed_cells Seed RAW 264.7 cells (5 x 10^4 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with Torachrysone tetraglucoside (1h) incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance

Figure 1: Workflow for the Nitric Oxide (NO) Inhibition Assay.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Pre-treatment: Prepare serial dilutions of this compound in complete DMEM from the 10 mM stock solution. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (10 µg/mL in PBS) to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.

  • Incubation: Incubate the plate for an additional 24 hours.

  • NO Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. A standard curve using sodium nitrite (B80452) should be prepared to quantify the concentration of nitrite in the samples.

Antioxidant Activity: Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to protect cells from oxidative damage induced by a free radical generator.

Protocol 3: Cellular Antioxidant Assay (CAA)

Materials:

  • Human hepatocarcinoma HepG2 cells

  • Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • This compound stock solution (10 mM in DMSO)

  • Quercetin (as a positive control)

  • Black 96-well microplate with a clear bottom

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment and Staining cluster_2 Oxidative Stress and Measurement seed_cells Seed HepG2 cells (6 x 10^4 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h treat Treat with Torachrysone tetraglucoside + DCFH-DA (1h) incubate_24h->treat wash Wash with PBS treat->wash add_aaph Add AAPH wash->add_aaph read_fluorescence Read fluorescence every 5 min for 1h (Ex: 485 nm, Em: 538 nm) add_aaph->read_fluorescence

Figure 2: Workflow for the Cellular Antioxidant Assay (CAA).

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells per well in 100 µL of complete EMEM. Incubate for 24 hours.

  • Treatment and Staining:

    • Remove the medium and treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA.

    • Include a vehicle control (DMSO) and a positive control (Quercetin).

    • Incubate for 1 hour at 37°C.

  • Washing: Discard the treatment medium and wash the cells once with 100 µL of warm PBS.

  • Induction of Oxidative Stress: Add 100 µL of 600 µM AAPH solution in PBS to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The antioxidant activity is expressed as the percentage reduction of the AUC for the sample-treated cells compared to the vehicle-treated control.

Signaling Pathway Analysis

While the specific signaling pathways modulated by this compound are yet to be elucidated, related compounds like Torachrysone-8-O-β-d-glucoside have been shown to exert anti-inflammatory effects by targeting key inflammatory signaling nodes. A plausible hypothetical pathway to investigate for this compound involves the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.

G cluster_0 Inflammatory Stimulus cluster_1 Proposed Target cluster_2 Signaling Cascade cluster_3 Gene Expression LPS LPS IKK IKK Activation LPS->IKK TT Torachrysone Tetraglucoside TT->IKK Inhibition (Hypothesized) IkappaB IκBα Degradation IKK->IkappaB NFkappaB NF-κB Translocation to Nucleus IkappaB->NFkappaB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB->Genes

Figure 3: Hypothesized Anti-inflammatory Signaling Pathway.

Disclaimer: The information provided in these application notes is intended for research use only. It is the responsibility of the end-user to determine the suitability of this compound for their specific research applications. All experiments should be conducted in accordance with institutional guidelines and safety procedures.

Application of Torachrysone-8-O-β-D-glucoside in Macrophage Polarization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, highly plastic innate immune cells, play a pivotal role in the inflammatory response and tissue homeostasis. They can adopt distinct functional phenotypes, broadly categorized as the pro-inflammatory M1 and the anti-inflammatory M2 states, in response to microenvironmental cues. The modulation of macrophage polarization is a promising therapeutic strategy for a variety of inflammatory diseases. Torachrysone-8-O-β-D-glucoside (TG), a naphthalene (B1677914) glucoside, has emerged as a potent anti-inflammatory agent with the ability to skew macrophage polarization towards the M2 phenotype, thereby mitigating M1-driven inflammation. This document provides detailed application notes and protocols for utilizing TG in macrophage polarization studies.

Mechanism of Action

Torachrysone-8-O-β-D-glucoside exerts its effects on macrophage polarization through a multi-faceted mechanism that involves the modulation of key signaling pathways and metabolic reprogramming.

1. Inhibition of M1 Polarization:

TG effectively suppresses the pro-inflammatory M1 macrophage phenotype induced by stimuli such as lipopolysaccharide (LPS). The core mechanisms include:

  • Inhibition of Focal Adhesion Kinase (FAK) Phosphorylation: TG significantly inhibits the tyrosine phosphorylation of FAK, a critical regulator of the morphological changes associated with M1 polarization. This prevents the transformation of macrophages into their characteristic flat, adherent M1 form.[1]

  • Metabolic Reprogramming: The inhibition of FAK phosphorylation by TG also disrupts the interaction between phosphorylated FAK and pyruvate (B1213749) kinase (PK), leading to reduced PK activity. This, in turn, limits the high glycolytic rate that is a metabolic hallmark of M1 macrophages. Furthermore, TG ameliorates defects in the tricarboxylic acid (TCA) cycle in M1-polarized cells.[1]

  • Suppression of NF-κB Signaling: TG inhibits the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory genes. This leads to a decrease in the production and release of M1-associated inflammatory mediators.[1]

2. Promotion of M2 Polarization:

Concurrent with its inhibition of the M1 phenotype, TG promotes the acquisition of an anti-inflammatory M2-like state. This is evidenced by the enhanced expression of M2 polarization markers.[1]

3. Role as an Aldose Reductase Inhibitor:

Recent studies have identified TG as an inhibitor of aldose reductase (AR). Aldose reductase has been implicated in promoting M1 polarization. By inhibiting AR, TG can further contribute to the suppression of the M1 phenotype and the promotion of an anti-inflammatory environment.

Data Presentation

Table 1: Effect of Torachrysone-8-O-β-D-glucoside on M1 Macrophage-Associated Inflammatory Mediators

ParameterTreatmentConcentrationResult
Nitric Oxide (NO) ProductionLPS-Increased
LPS + TG10 µMSignificantly Decreased
LPS + TG20 µMSignificantly Decreased
TNF-α SecretionLPS-Increased
LPS + TG10 µMSignificantly Decreased
LPS + TG20 µMSignificantly Decreased
IL-6 SecretionLPS-Increased
LPS + TG10 µMSignificantly Decreased
LPS + TG20 µMSignificantly Decreased
iNOS mRNA ExpressionLPS-Upregulated
LPS + TG20 µMDownregulated
COX-2 mRNA ExpressionLPS-Upregulated
LPS + TG20 µMDownregulated

Note: This table is a representative summary based on qualitative descriptions from the available literature. Specific quantitative values (e.g., percentage of inhibition) are not yet available in a tabular format in the cited sources.

Table 2: Effect of Torachrysone-8-O-β-D-glucoside on Macrophage Phenotypic Markers

Marker TypeMarkerTreatmentResult
M1 MarkerCD86LPSUpregulated
LPS + TGDownregulated
M2 MarkerArginase-1IL-4Upregulated
IL-4 + TGFurther Enhanced
M2 MarkerCD206 (Mannose Receptor)IL-4Upregulated
IL-4 + TGFurther Enhanced

Note: This table is a representative summary based on qualitative descriptions from the available literature. Specific quantitative values (e.g., fold change) are not yet available in a tabular format in the cited sources.

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization and TG Treatment

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
  • Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

2. M1 Polarization:

  • To induce M1 polarization, replace the culture medium with fresh medium containing 1 µg/mL Lipopolysaccharide (LPS).
  • For the treatment group, add Torachrysone-8-O-β-D-glucoside (TG) at desired concentrations (e.g., 10 µM, 20 µM) one hour prior to LPS stimulation.
  • Incubate the cells for 24 hours.

3. M2 Polarization:

  • To induce M2 polarization, replace the culture medium with fresh medium containing 20 ng/mL Interleukin-4 (IL-4).
  • For the treatment group, add TG at desired concentrations at the same time as IL-4.
  • Incubate the cells for 24 hours.

4. Analysis of Macrophage Polarization:

  • Gene Expression Analysis (qPCR): Harvest the cells and extract total RNA. Perform quantitative real-time PCR to analyze the mRNA expression levels of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, CD206, Ym1).
  • Protein Analysis (ELISA/Western Blot): Collect the cell culture supernatants to measure the secretion of cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA kits. Lyse the cells to extract total protein for Western blot analysis of key signaling proteins (e.g., p-FAK, FAK, p-p65, p65).
  • Flow Cytometry: Detach the cells and stain with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) for flow cytometric analysis.

Protocol 2: Assessment of Phagocytic Activity

1. Macrophage Culture and Treatment:

  • Seed and treat RAW 264.7 cells with LPS and/or TG as described in Protocol 1.

2. Phagocytosis Assay:

  • After 24 hours of treatment, add fluorescently labeled particles (e.g., FITC-dextran or fluorescent beads) to the cell culture and incubate for 1-2 hours at 37°C.
  • Wash the cells extensively with cold PBS to remove non-phagocytosed particles.
  • Lyse the cells and measure the fluorescence intensity using a microplate reader. Alternatively, analyze the cells by flow cytometry to quantify the percentage of phagocytic cells and the mean fluorescence intensity.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 LPS-induced M1 Polarization cluster_1 Torachrysone-8-O-β-D-glucoside (TG) Intervention cluster_2 Outcome LPS LPS TLR4 TLR4 LPS->TLR4 FAK FAK TLR4->FAK NFkB NF-κB (p65) TLR4->NFkB AR Aldose Reductase TLR4->AR pFAK p-FAK FAK->pFAK PK Pyruvate Kinase pFAK->PK Glycolysis Glycolysis PK->Glycolysis M1_phenotype M1 Phenotype (Inflammation) Glycolysis->M1_phenotype pNFkB p-NF-κB (p65) (Nuclear Translocation) NFkB->pNFkB M1_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) pNFkB->M1_genes M1_genes->M1_phenotype TG Torachrysone-8-O-β-D-glucoside (TG) TG->pFAK Inhibits TG->NFkB Inhibits Translocation TG->AR Inhibits M2_phenotype Shift towards M2 Phenotype (Anti-inflammatory) TG->M2_phenotype

Caption: Proposed signaling pathway of Torachrysone-8-O-β-D-glucoside in macrophage polarization.

G cluster_0 Cell Preparation cluster_1 Polarization and Treatment cluster_2 Analysis culture Culture RAW 264.7 cells seed Seed cells in 6-well plates culture->seed m1_pol Induce M1 Polarization (LPS) seed->m1_pol m2_pol Induce M2 Polarization (IL-4) seed->m2_pol tg_treat Treat with Torachrysone-8-O-β-D-glucoside m1_pol->tg_treat m2_pol->tg_treat qpcr qPCR (Gene Expression) tg_treat->qpcr elisa ELISA / Western Blot (Protein Expression) tg_treat->elisa flow Flow Cytometry (Surface Markers) tg_treat->flow phago Phagocytosis Assay tg_treat->phago

Caption: Experimental workflow for studying macrophage polarization with Torachrysone-8-O-β-D-glucoside.

References

Application Notes and Protocols for Aldose Reductase Inhibition Assay Using Torachrysone Tetraglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway, plays a critical role in the pathogenesis of diabetic complications. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and the depletion of NADPH. This process is implicated in the development of diabetic neuropathy, nephropathy, retinopathy, and cataracts.[1][2] Consequently, the inhibition of aldose reductase is a key therapeutic strategy for the prevention and management of these complications.

Torachrysone tetraglucoside, a phenolic glycoside, has been identified as a potential inhibitor of aldose reductase. A related compound, Torachrysone-8-O-β-d-glucoside, has demonstrated effective inhibition of AR, suggesting the therapeutic potential of this class of compounds in mitigating diabetic complications by blocking the polyol pathway and reducing the accumulation of sorbitol.[1]

These application notes provide a detailed protocol for conducting an in vitro aldose reductase inhibition assay using this compound. The described methodology enables researchers to evaluate the inhibitory potency of this compound and similar molecules, facilitating the discovery and development of novel therapeutic agents for diabetic complications.

Signaling Pathway of Aldose Reductase in Diabetic Complications

AldoseReductasePathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_complications Diabetic Complications Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR Substrate Sorbitol Sorbitol AR->Sorbitol Catalyzes OxidativeStress Oxidative Stress (NADPH depletion) AR->OxidativeStress Consumes NADPH SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Complications Neuropathy, Retinopathy, Nephropathy, Cataracts OsmoticStress->Complications OxidativeStress->Complications AGEs->Complications Torachrysone Torachrysone Tetraglucoside Torachrysone->AR Inhibits AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis PrepReagents Prepare Reagents: - Enzyme Solution - Substrate (DL-Glyceraldehyde) - Cofactor (NADPH) - Inhibitor (Torachrysone) PrepSamples Prepare Test Samples: Serial dilutions of This compound PrepReagents->PrepSamples AddInhibitor Add 10 µL of Inhibitor/Control/DMSO PrepSamples->AddInhibitor AddBuffer Add 150 µL of Sodium Phosphate Buffer AddNADPH Add 20 µL of NADPH Solution AddBuffer->AddNADPH AddNADPH->AddInhibitor AddEnzyme Add 10 µL of Aldose Reductase Solution AddInhibitor->AddEnzyme Incubate Incubate at Room Temperature for 10 minutes AddEnzyme->Incubate AddSubstrate Add 10 µL of DL-Glyceraldehyde Solution Incubate->AddSubstrate MeasureAbsorbance Measure Absorbance at 340 nm (Kinetic Mode for 5-10 min) AddSubstrate->MeasureAbsorbance CalcRate Calculate the Rate of NADPH Oxidation MeasureAbsorbance->CalcRate CalcInhibition Calculate Percent Inhibition CalcRate->CalcInhibition PlotCurve Plot Inhibition Curve and Determine IC50 Value CalcInhibition->PlotCurve

References

Application Notes and Protocols for Antibacterial Testing of Torachrysone Tetraglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for evaluating the antibacterial properties of Torachrysone tetraglucoside (B1198342). The protocols are designed to be comprehensive and reproducible, enabling researchers to assess the compound's efficacy against clinically relevant bacterial strains.

Introduction

Torachrysone tetraglucoside is a phenolic glycoside that has been isolated from the seeds of Cassia tora[1]. While the aglycone, torachrysone, has demonstrated antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), the antibacterial potential of the tetraglucoside form requires further investigation[1]. Phenolic glycosides as a class of natural products are known to exhibit a range of biological activities, and their antibacterial mechanisms often involve disruption of bacterial cell membranes or inhibition of key microbial enzymes[1][2].

This document outlines the materials, reagents, and step-by-step procedures for determining the antibacterial efficacy of this compound using standardized methods, including the broth microdilution assay for Minimum Inhibitory Concentration (MIC) and the agar (B569324) well diffusion assay.

Materials and Reagents

Test Compound and Solvents
  • This compound (purity ≥95%)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)

  • Methanol or Ethanol (sterile)

Bacterial Strains
  • Staphylococcus aureus (ATCC 25923)[3]

  • Escherichia coli (ATCC 25922)

Culture Media and Reagents
  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt

  • Gentamicin or other appropriate positive control antibiotic

  • Sterile petri dishes (90 mm and 150 mm)

  • Sterile 96-well microtiter plates (flat-bottom)

  • Sterile pipette tips, microtubes, and other consumables

Experimental Protocols

Preparation of Test Compound Stock Solution

Due to the limited direct solubility data for this compound, initial solubility tests are recommended. Based on related compounds, DMSO is a suitable solvent[4][5].

  • Aseptically prepare a stock solution of this compound at a concentration of 10 mg/mL in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Bacterial Culture Preparation
  • Strain Revival: Revive the lyophilized bacterial strains (S. aureus ATCC 25923 and E. coli ATCC 25922) according to the supplier's instructions (e.g., ATCC).

  • Working Cultures: Streak the revived bacteria onto TSA plates and incubate at 37°C for 18-24 hours.

  • Inoculum Preparation:

    • From a fresh plate, select 3-5 well-isolated colonies and inoculate into 5 mL of TSB.

    • Incubate at 37°C with shaking (200 rpm) for 4-6 hours until the culture reaches the mid-logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • For the MIC assay, further dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Plate Preparation:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (or a working solution) to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix well by pipetting up and down.

    • Continue this process across the plate to create a range of concentrations. Discard 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (approximately 5 x 10⁶ CFU/mL) to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A known antibiotic (e.g., Gentamicin) serially diluted.

    • Negative Control (Growth Control): Wells containing MHB and bacterial inoculum only.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with bacterial inoculum to ensure the solvent has no inhibitory effect.

    • Sterility Control: Wells containing MHB only (no bacteria or test compound).

  • Incubation:

    • Seal the plate with a breathable membrane or cover with the lid and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound where no visible growth is observed.

    • Optionally, add 20 µL of 0.015% Resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

  • Plate Preparation:

    • Prepare MHA plates.

    • Spread 100 µL of the standardized bacterial suspension (0.5 McFarland) evenly over the surface of the MHA plate using a sterile spreader.

    • Allow the plates to dry for 10-15 minutes in a laminar flow hood.

  • Well Creation:

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.

  • Application of Test Compound:

    • Add a defined volume (e.g., 50-100 µL) of different concentrations of this compound solution into the wells.

  • Controls:

    • Positive Control: A well containing a known antibiotic.

    • Negative Control: A well containing the solvent (e.g., DMSO) used to dissolve the test compound.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Collection:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
S. aureus ATCC 25923
E. coli ATCC 25922

Table 2: Zone of Inhibition of this compound (Agar Well Diffusion)

Bacterial StrainConcentration (µg/mL)Zone of Inhibition (mm)Positive Control (e.g., Gentamicin) Zone (mm)
S. aureus ATCC 259231000
500
250
E. coli ATCC 259221000
500
250

Visualization of Experimental Workflow

The following diagram illustrates the overall experimental workflow for the antibacterial testing of this compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_diffusion Agar Well Diffusion Assay cluster_results Data Analysis compound_prep This compound Stock Solution Preparation serial_dilution Serial Dilution in 96-Well Plate compound_prep->serial_dilution bacteria_prep Bacterial Strain Revival and Culture inoculum_prep Inoculum Standardization (0.5 McFarland) bacteria_prep->inoculum_prep mic_inoculation Inoculation with Standardized Bacteria inoculum_prep->mic_inoculation plate_inoculation MHA Plate Inoculation inoculum_prep->plate_inoculation serial_dilution->mic_inoculation mic_incubation Incubation (37°C, 18-24h) mic_inoculation->mic_incubation mic_reading MIC Determination (Visual/Resazurin) mic_incubation->mic_reading data_analysis Data Tabulation and Analysis mic_reading->data_analysis well_creation Well Creation in Agar plate_inoculation->well_creation compound_application Application of Test Compound well_creation->compound_application diffusion_incubation Incubation (37°C, 18-24h) compound_application->diffusion_incubation zone_measurement Measurement of Zone of Inhibition diffusion_incubation->zone_measurement zone_measurement->data_analysis

Caption: Experimental workflow for antibacterial testing.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not yet elucidated, the antibacterial action of phenolic glycosides, in general, can be attributed to several mechanisms. These include the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components, and the inhibition of essential enzymes involved in microbial metabolism. The glycosidic moiety can influence the compound's solubility and ability to interact with bacterial cell surfaces.

The following diagram depicts a generalized potential mechanism of action for phenolic glycosides.

signaling_pathway cluster_compound This compound cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects compound Phenolic Glycoside cell_wall Cell Wall compound->cell_wall Interaction cell_membrane Cell Membrane compound->cell_membrane Disruption cytoplasm Cytoplasm compound->cytoplasm Internalization enzymes Metabolic Enzymes compound->enzymes Inhibition dna DNA/Replication compound->dna Interference cell_wall->cell_membrane membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption cytoplasm->enzymes cytoplasm->dna enzyme_inhibition Enzyme Inhibition enzymes->enzyme_inhibition replication_inhibition Inhibition of DNA Replication/Synthesis dna->replication_inhibition cell_death Bacterial Cell Death membrane_disruption->cell_death enzyme_inhibition->cell_death replication_inhibition->cell_death

Caption: Potential antibacterial mechanisms of action.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Torachrysone Tetraglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone tetraglucoside (B1198342) is a phenolic glycoside that has garnered interest for its potential therapeutic properties, including its antioxidant capacity. As oxidative stress is implicated in numerous pathological conditions, the accurate assessment of the antioxidant potential of compounds like Torachrysone tetraglucoside is crucial for drug discovery and development. These application notes provide detailed protocols for commonly employed in vitro assays to determine antioxidant capacity and explore potential underlying cellular mechanisms.

Data Presentation: Antioxidant Activity of Related Compounds

While specific quantitative antioxidant data for purified this compound is not extensively available in publicly accessible literature, data from extracts of Cassia species, known sources of Torachrysone compounds, can provide valuable insights into its potential antioxidant efficacy. The following tables summarize representative data from studies on Cassia seed extracts.

Table 1: DPPH Radical Scavenging Activity of Cassia Seed Extracts

SampleConcentration (µg/mL)% InhibitionIC50 (µg/mL)Reference
Methanolic Extract16066.5335.59[1][2]
Ethanolic Extract--8.90[3]
Ascorbic Acid (Standard)--6.73[3]

Table 2: ABTS Radical Scavenging Activity of Cassia tora Seed Extracts

SampleExtraction Solvent% Scavenging Activity
Raw SeedWater89.15
Raw SeedEthanol (B145695)92.11
Germinated Seed (72h)Water89.55
Germinated Seed (72h)Ethanol95.82

Data adapted from a study on Cassia tora seed germination, showing changes in antioxidant activity.[4]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Cassia occidentalis Seed Extract

Concentration (µg/mL)Absorbance at 700 nm
200.15
400.28
600.42
800.55
1000.68

Absorbance is directly proportional to the reducing power. Data indicates a concentration-dependent increase in activity.[1]

Experimental Protocols

The following are detailed protocols for the most common in vitro antioxidant capacity assays. These can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound solution or the standard (ascorbic acid/Trolox) to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization that is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound solution or the standard (Trolox) to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Trolox (as a positive control)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer for each assay.

    • Prepare a series of Trolox standards in phosphate buffer.

  • Sample Preparation: Dissolve this compound in phosphate buffer and prepare dilutions.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 10-15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement: Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

  • Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

A potential antioxidant mechanism of action for Torachrysone compounds may involve the inhibition of aldose reductase and the activation of the Nrf2 signaling pathway. A related compound, Torachrysone-8-O-β-d-glucoside, has been shown to inhibit aldose reductase, an enzyme implicated in oxidative stress-related pathologies.[5] Furthermore, many phenolic compounds exert their antioxidant effects by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

G cluster_nrf2 Nrf2 Pathway Torachrysone Torachrysone tetraglucoside AR Aldose Reductase Torachrysone->AR Inhibits Nrf2 Nrf2 Torachrysone->Nrf2 Activates OxidativeStress Oxidative Stress (e.g., Aldehydes) OxidativeStress->AR Substrate ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to

Caption: Proposed antioxidant signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant capacity of a test compound like this compound.

G start Start: Obtain This compound prep Prepare Stock Solution and Serial Dilutions start->prep assays Perform Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap orac ORAC Assay assays->orac measure Spectrophotometric / Fluorometric Measurement dpph->measure abts->measure frap->measure orac->measure calc Data Analysis: - % Inhibition - IC50 / TEAC / FRAP value / ORAC value measure->calc report Report and Interpret Results calc->report

Caption: General experimental workflow for antioxidant capacity assessment.

References

Application Notes & Protocols: Evaluating Torachrysone Tetraglucoside in MCF-7 Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCF-7 is an estrogen receptor (ER)-positive human breast adenocarcinoma cell line, widely utilized as an in vitro model for studying hormone-responsive breast cancers. Its proliferation is influenced by various signaling pathways, making it an ideal system for screening potential therapeutic compounds. Torachrysone is an anthraquinone, a class of natural compounds that have garnered attention for their potential anti-tumor activities.[1] This document provides a comprehensive framework for evaluating the anti-proliferative effects of a novel derivative, Torachrysone tetraglucoside (B1198342), on MCF-7 cells. The protocols herein describe detailed methods for cell culture, cytotoxicity assessment using the MTT assay, and data analysis. While direct experimental data for Torachrysone tetraglucoside is not yet available, this guide presents a robust methodology and hypothetical data to illustrate the experimental workflow and data presentation.

Postulated Mechanism of Action

Anthraquinone derivatives have been shown to exert anti-cancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways that drive cell proliferation.[1] In ER-positive breast cancer cells like MCF-7, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and proliferation.[2][3] It is hypothesized that this compound, like other bioactive compounds, may inhibit the proliferation of MCF-7 cells by downregulating the activity of this pathway. Inhibition of key kinases such as Akt and mTOR could lead to cell cycle arrest and a subsequent decrease in cell viability.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes TT Torachrysone Tetraglucoside TT->Akt Inhibits TT->mTOR Inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Design and Workflow

The overall experimental process is designed to be systematic, progressing from routine cell maintenance to specific anti-proliferation assays and concluding with robust data analysis. This workflow ensures reproducibility and accuracy in determining the cytotoxic potential of the test compound.

G Culture 1. MCF-7 Cell Culture (EMEM + 10% FBS) Plate 2. Cell Seeding (96-well plates) Culture->Plate Treat 3. Compound Treatment (this compound - Serial Dilutions) Plate->Treat Incubate 4. Incubation (72 hours) Treat->Incubate MTT 5. MTT Assay (Add MTT Reagent) Incubate->MTT Solubilize 6. Formazan (B1609692) Solubilization (Add Detergent/DMSO) MTT->Solubilize Read 7. Absorbance Measurement (570 nm) Solubilize->Read Analyze 8. Data Analysis (Calculate % Viability & IC50) Read->Analyze

Caption: General experimental workflow for assessing cytotoxicity in MCF-7 cells.

Detailed Experimental Protocols

MCF-7 Cell Culture

Maintaining a healthy, consistent culture of MCF-7 cells is paramount for obtaining reliable and reproducible results.[4][5]

  • Materials:

    • MCF-7 cells (e.g., ATCC HTB-22)

    • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[4]

    • Phosphate-Buffered Saline (PBS), sterile

    • 0.25% Trypsin-EDTA solution

    • T-75 cell culture flasks

    • Humidified incubator at 37°C with 5% CO₂

  • Protocol for Sub-culturing:

    • Grow cells in a T-75 flask until they reach 80-90% confluency. The doubling time for MCF-7 cells is typically 30-40 hours.[4]

    • Aspirate the growth medium from the flask.

    • Wash the cell monolayer twice with 5-10 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity.

    • Add 2-3 mL of pre-warmed (37°C) 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.[5]

    • Incubate the flask at 37°C for 5-15 minutes, or until cells detach. Monitor detachment under an inverted microscope. Avoid agitating the flask, as this can cause cell clumping.[4]

    • Once detached, add 10 mL of complete growth medium to the flask to neutralize the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes to pellet the cells.[5]

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete growth medium.

    • Determine the cell count and viability (e.g., using a hemocytometer and trypan blue).

    • Seed new T-75 flasks at the desired density (a typical split ratio is 1:3 or 1:4) and incubate at 37°C with 5% CO₂.[6]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • MCF-7 cells in suspension

    • Complete Growth Medium

    • This compound (stock solution in DMSO, then diluted in medium)

    • 96-well flat-bottom sterile plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent (5 mg/mL in PBS)

    • Solubilization Solution (e.g., DMSO or a detergent-based solution)

    • Multi-channel pipette

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Include wells for "medium only" (blank) and "cells only" (vehicle control). Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

    • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock. After 24 hours, carefully remove the medium from the wells and add 100 µL of the various compound concentrations. For the vehicle control wells, add medium containing the same final concentration of DMSO used for the highest compound concentration.

    • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[8]

    • MTT Addition: After the incubation period, add 10 µL of MTT Reagent to each well.

    • Formazan Formation: Return the plate to the incubator for 2-4 hours. The appearance of a purple precipitate in the cells indicates formazan formation.

    • Solubilization: Add 100 µL of Solubilization Solution to each well. Pipette up and down gently to ensure complete dissolution of the formazan crystals.

    • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The raw absorbance data is used to calculate the percentage of cell viability, which is then plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Calculation of Percentage Viability:

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Table 1: Hypothetical Dose-Response of this compound on MCF-7 Cell Viability
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0) 1.2540.088100.0%
1 1.1980.07595.5%
5 1.0520.06183.9%
10 0.8770.05469.9%
25 0.6310.04950.3%
50 0.3150.03325.1%
100 0.1590.02112.7%
(Note: Data are hypothetical and for illustrative purposes only. Blank absorbance of 0.050 is subtracted from all values.)
Table 2: Summary of Cytotoxicity

The IC₅₀ value is determined by performing a non-linear regression analysis on the dose-response curve.

CompoundCell LineAssayIncubation TimeIC₅₀ (µM)
This compoundMCF-7MTT72 hours~24.8
(Note: IC₅₀ value is hypothetical and derived from the data in Table 1.)

Conclusion

This document outlines a standardized methodology for assessing the anti-proliferative activity of this compound against the MCF-7 breast cancer cell line. The provided protocols for cell culture and the MTT assay offer a reliable and reproducible approach for preliminary screening of novel therapeutic compounds. The structured format for data presentation and analysis allows for clear interpretation of results and determination of key metrics such as the IC₅₀ value. This framework serves as a foundational guide for researchers investigating the therapeutic potential of new chemical entities in oncology.

References

Developing Animal Models for Torachrysone Tetraglucoside Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone and its glycoside derivatives have emerged as promising natural compounds with significant therapeutic potential. Notably, Torachrysone-8-O-β-d-glucoside has demonstrated potent anti-inflammatory properties through multiple mechanisms, including the inhibition of aldose reductase and focal adhesion kinase, as well as the modulation of macrophage function.[1][2] Furthermore, the broader class of triterpene glycosides, to which Torachrysone belongs, has shown considerable anticancer activity.[3][4] These findings provide a strong rationale for the development of robust animal models to investigate the efficacy and mechanisms of action of Torachrysone derivatives, such as Torachrysone tetraglucoside (B1198342), for preclinical evaluation.

This document provides detailed application notes and experimental protocols for establishing animal models to study the anti-inflammatory and anticancer effects of Torachrysone tetraglucoside.

I. Animal Models for Anti-Inflammatory Research

A. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice

This model is a well-established and widely used method for inducing a systemic inflammatory response, mimicking aspects of sepsis and other inflammatory conditions. It is suitable for evaluating the systemic anti-inflammatory effects of this compound.

Experimental Protocol:

  • Animal Selection: Male C57BL/6 mice, 8-10 weeks old, are recommended.

  • Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • LPS Control (LPS + Vehicle)

    • This compound (various doses) + LPS

    • Positive Control (e.g., Dexamethasone) + LPS

  • Drug Administration: Administer this compound or the vehicle control intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.

  • Induction of Inflammation: Inject lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4) at a dose of 1-5 mg/kg body weight (i.p.).

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of endotoxic shock (e.g., piloerection, lethargy, huddling).

    • At 2, 6, and 24 hours post-LPS injection, collect blood samples via retro-orbital bleeding for cytokine analysis.

    • At 24 hours, euthanize the animals and collect major organs (liver, lungs, spleen, kidneys) for histological analysis and measurement of inflammatory markers.

  • Endpoint Analysis:

    • Cytokine Levels: Measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA kits.

    • Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in tissues by measuring MPO activity.

    • Histopathology: Perform H&E staining on organ sections to evaluate tissue damage and inflammatory cell infiltration.

    • Gene Expression: Analyze the mRNA expression of inflammatory mediators in tissues using RT-qPCR.

Data Presentation:

GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2hSerum IL-6 (pg/mL) at 6hLung MPO Activity (U/g tissue)
Vehicle Control-
LPS Control-
This compoundLow
This compoundMedium
This compoundHigh
Dexamethasone10

Experimental Workflow:

LPS_Inflammation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (n=8-10/group) acclimatization->grouping drug_admin Drug Administration (i.p. or p.o.) grouping->drug_admin lps_injection LPS Injection (1-5 mg/kg, i.p.) drug_admin->lps_injection 1 hour monitoring Monitoring & Sample Collection lps_injection->monitoring 2, 6, 24 hours elisa Cytokine Analysis (ELISA) monitoring->elisa mpo MPO Assay monitoring->mpo histo Histopathology monitoring->histo qpcr RT-qPCR monitoring->qpcr

Workflow for LPS-Induced Systemic Inflammation Model.

B. Carrageenan-Induced Paw Edema Model in Rats

This is a classic and highly reproducible model of acute local inflammation, primarily used to screen for the anti-inflammatory activity of new compounds.

Experimental Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats, weighing 150-200g.

  • Acclimatization: As described for the LPS model.

  • Grouping: Randomly divide the rats into groups (n=6-8 per group):

    • Vehicle Control

    • Carrageenan Control

    • This compound (various doses)

    • Positive Control (e.g., Indomethacin)

  • Drug Administration: Administer this compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

  • Endpoint Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis and measurement of inflammatory mediators (e.g., prostaglandins, cytokines).

Data Presentation:

GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-
Carrageenan Control-0
This compoundLow
This compoundMedium
This compoundHigh
Indomethacin10

Signaling Pathway:

Inflammation_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Torachrysone Torachrysone tetraglucoside Torachrysone->NFkB Inhibition

Simplified LPS-induced inflammation signaling pathway.

II. Animal Models for Anticancer Research

A. Xenograft Tumor Model in Nude Mice

This is the most common in vivo model for evaluating the antitumor efficacy of novel compounds. It involves the subcutaneous implantation of human cancer cells into immunodeficient mice.

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung cancer, HCT116 colon cancer, MCF-7 breast cancer) under standard conditions.

  • Animal Selection: Female athymic nude mice (e.g., BALB/c-nu/nu), 4-6 weeks old.

  • Acclimatization: As previously described.

  • Tumor Cell Implantation: Inject 1-5 x 10^6 cancer cells suspended in 0.1 mL of Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.

  • Grouping and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomly assign the mice to the following groups (n=8-10 per group):

    • Vehicle Control

    • This compound (various doses)

    • Positive Control (e.g., Cisplatin, Doxorubicin)

  • Drug Administration: Administer the treatments (i.p. or p.o.) according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 2-4 weeks).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform immunohistochemistry (IHC) on tumor sections to analyze markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).

    • Conduct Western blot analysis on tumor lysates to investigate the effect on key signaling pathways (e.g., Akt, ERK, FAK).

Data Presentation:

GroupDose (mg/kg)Final Tumor Volume (mm³)Final Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control-0
This compoundLow
This compoundMedium
This compoundHigh
Positive ControlVaries

Experimental Workflow:

Xenograft_Workflow cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Random Grouping tumor_growth->grouping Tumor volume ~100-150 mm³ treatment Drug Treatment grouping->treatment endpoint Endpoint Analysis (Tumor Weight, IHC, Western Blot) treatment->endpoint After 2-4 weeks

Workflow for the Xenograft Tumor Model.

III. Concluding Remarks

The selection of an appropriate animal model is critical for the successful preclinical development of this compound. The protocols outlined in this document provide a solid foundation for investigating its anti-inflammatory and anticancer properties. Researchers should carefully consider the specific research questions and the pharmacological profile of the compound when designing their in vivo studies. Rigorous experimental design, including appropriate controls and sample sizes, is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for the Isolation of Torachrysone Tetraglucoside from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone tetraglucoside (B1198342) is a phenolic glycoside that has been identified in the seeds of the leguminous plant Cassia tora, also known as Senna tora. As a member of the naphthopyrone glycoside class of compounds, Torachrysone tetraglucoside is part of a complex mixture of structurally related molecules within the plant extract. The isolation and purification of this specific compound are essential for its further study, including the elucidation of its biological activities and potential therapeutic applications. These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation of this compound.

Source Material

The primary source for this compound is the seeds of Cassia tora (syn. Senna tora). This plant is an annual shrub that grows in tropical regions. The seeds are known to contain a variety of bioactive compounds, including anthraquinones and a range of naphthopyrone glycosides.

Experimental Protocols

The isolation of this compound is a multi-step process that involves initial extraction followed by several stages of purification. The general workflow involves the preparation of the plant material, solvent extraction, removal of interfering substances such as proteins and polysaccharides, and finally, fine purification using chromatographic techniques.

Protocol 1: Preparation of Plant Material and Initial Extraction

This protocol describes the initial steps to obtain a crude extract enriched with glycosides from Cassia tora seeds.

  • Seed Preparation:

    • Obtain dried seeds of Cassia tora.

    • Grind the seeds into a fine powder to increase the surface area for extraction.

    • Defat the seed powder by extraction with a non-polar solvent such as hexane. This step is crucial to remove lipids that can interfere with subsequent extraction and purification steps.

  • Aqueous Extraction:

    • Suspend the defatted seed powder in distilled water.

    • Heat the suspension to facilitate the extraction of water-soluble glycosides. A moderate temperature (e.g., 60-80°C) is recommended to enhance solubility without causing degradation of the target compounds.

    • Maintain the extraction process for a sufficient duration (e.g., 2-4 hours) with continuous stirring.

    • After extraction, separate the solid plant material from the aqueous extract by filtration or centrifugation.

  • Protein Removal:

    • Heat the aqueous extract to a higher temperature (e.g., near boiling) to denature and precipitate proteins.

    • Cool the extract and remove the precipitated proteins by filtration. This step clarifies the extract and prevents proteins from interfering with subsequent chromatographic steps.

Protocol 2: Enrichment of the Glycoside Fraction

This protocol focuses on the separation of the target phenolic glycosides from other water-soluble components, particularly polysaccharides.

  • Hydrophobic Resin Chromatography:

    • Prepare a column packed with a hydrophobic polyaromatic resin.

    • Equilibrate the column with distilled water.

    • Load the de-proteinated aqueous extract onto the column.

    • Wash the column with distilled water to elute the unretained polysaccharides.

    • Elute the retained phenolic glycosides, including this compound, with an appropriate organic solvent, such as ethanol (B145695) or methanol (B129727).

    • Collect the eluate containing the enriched glycoside fraction.

    • Concentrate the eluate under reduced pressure to obtain a crude glycoside mixture.

Protocol 3: High-Purity Isolation by Preparative Chromatography

This protocol describes the final purification of this compound from the enriched glycoside mixture using high-performance liquid chromatography (HPLC).

  • Column Selection:

    • Utilize a preparative reversed-phase HPLC column (e.g., C18).

  • Mobile Phase Optimization:

    • Develop a suitable mobile phase for the separation of the individual glycosides. A gradient elution with a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol is typically effective.

    • Optimize the gradient profile to achieve baseline separation of this compound from other closely related glycosides.

  • Fraction Collection:

    • Inject the concentrated glycoside mixture onto the preparative HPLC system.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for naphthopyrones.

    • Collect the fraction corresponding to the peak of this compound.

  • Purity Analysis and Compound Confirmation:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Isolation StageStarting Material (g)Fraction Volume (mL)Total Solids (g)This compound Concentration (mg/mL)Purity (%)Overall Yield (%)
Aqueous Extract
Deproteinated Extract
Glycoside Rich Fraction
Prep. HPLC Fraction

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Cassia tora seeds.

G start Cassia tora Seeds defat Defatting (Hexane) start->defat extract Aqueous Extraction defat->extract waste1 Lipids defat->waste1 Discard deprotein Protein Precipitation (Heat Treatment) extract->deprotein waste2 Seed Debris extract->waste2 Discard resin Hydrophobic Resin Chromatography deprotein->resin waste3 Precipitated Proteins deprotein->waste3 Discard prep_hplc Preparative HPLC resin->prep_hplc Glycoside Fraction waste4 Polysaccharides resin->waste4 Discard pure_compound Pure Torachrysone Tetraglucoside prep_hplc->pure_compound waste5 Other Glycosides prep_hplc->waste5 Discard/Analyze

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, research on the related compound, Torachrysone-8-O-β-d-glucoside, suggests a potential mechanism of action involving the inhibition of aldose reductase and modulation of the NRF2 antioxidant response pathway. This pathway is a plausible area of investigation for this compound as well.

G compound Torachrysone Tetraglucoside ar Aldose Reductase (AR) compound->ar Inhibits nrf2 NRF2 Pathway compound->nrf2 Activates inflammation Inflammation ar->inflammation Promotes antioxidant Antioxidant Response nrf2->antioxidant

Caption: Postulated signaling pathway for Torachrysone glycosides.

Conclusion

The isolation of this compound from Cassia tora seeds requires a systematic approach involving defatting, aqueous extraction, protein and polysaccharide removal, and final purification by preparative HPLC. The protocols outlined in these application notes provide a solid foundation for researchers to successfully isolate this compound for further investigation. The provided templates for data documentation and visualizations of the workflow and potential signaling pathways are intended to aid in the systematic execution and reporting of this research. Further studies are warranted to quantify the yields at each step and to fully characterize the biological activities and mechanisms of action of pure this compound.

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Torachrysone Tetraglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Torachrysone tetraglucoside (B1198342).

Frequently Asked Questions (FAQs)

Q1: What is Torachrysone tetraglucoside and why is its aqueous solubility a concern?

This compound is a phenolic glycoside that can be isolated from plants of the Cassia genus.[1] Like many glycosides, its therapeutic potential can be limited by low water solubility, which can affect bioavailability and the formulation of aqueous solutions for in vitro and in vivo studies.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the primary factors influencing the solubility of this compound?

The solubility of glycosides like this compound is influenced by several factors:

  • The Aglycone Moiety: The non-sugar part of the molecule (aglycone) can be hydrophobic, which reduces water solubility.

  • The Glycosidic Linkage: The sugar portion (glycone) generally improves water solubility; however, the overall solubility is a balance between the hydrophilic sugar and the hydrophobic aglycone.[2][3][4]

  • pH of the Solution: The presence of ionizable groups, such as phenolic hydroxyls, means that solubility can be pH-dependent.

  • Temperature: Solubility often increases with temperature, although this can also increase the rate of degradation for some compounds.

  • Physical Form: The crystalline structure of the solid material can significantly impact its dissolution rate and solubility.

Q4: What are the most common strategies for improving the aqueous solubility of poorly soluble glycosides?

Several methods can be employed to enhance the aqueous solubility of compounds like this compound. These can be broadly categorized as physical and chemical modifications. Common techniques include the use of co-solvents, pH adjustment, and the formation of inclusion complexes with cyclodextrins.

Troubleshooting Guides

Issue 1: Precipitate Formation When Diluting a Stock Solution

Problem: When I dilute my concentrated stock solution of this compound (e.g., in DMSO) into an aqueous buffer for my experiment, a precipitate forms immediately.

Possible Cause: This phenomenon, often termed "solvent shock," occurs when the rapid change in solvent polarity upon dilution causes the compound to crash out of the solution.

Troubleshooting Steps:

  • Reduce the Stock Solution Concentration: Try preparing a less concentrated stock solution in your organic solvent.

  • Optimize the Dilution Process:

    • Add the aqueous buffer to the stock solution slowly while vortexing or stirring vigorously.

    • Consider a stepwise dilution, gradually increasing the proportion of the aqueous phase.

  • Utilize a Co-solvent in the Final Solution: Maintain a small percentage (e.g., 1-5%) of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution to help maintain solubility. Ensure the final solvent concentration is compatible with your experimental system.

  • Employ Surfactants: The addition of a small amount of a biocompatible surfactant can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.

Issue 2: Inconsistent or Poor Biological Activity in Assays

Problem: My experimental results show high variability or lower than expected biological activity for this compound.

Possible Cause: This could be due to incomplete dissolution or precipitation of the compound in the assay medium over the course of the experiment, leading to an inaccurate effective concentration.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after the experiment, carefully inspect your assay plates or tubes for any signs of precipitation.

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay in your specific experimental buffer to determine the concentration at which the compound remains in solution over the time course of your experiment.

  • Re-evaluate the Solubilization Method: If solubility is the issue, consider employing one of the solubility enhancement techniques detailed in the experimental protocols below.

  • Consider Compound Stability: Assess the stability of this compound under your experimental conditions (pH, temperature, light exposure), as degradation could also lead to a loss of activity.

Data Presentation

Table 1: Summary of Common Solubility Enhancement Techniques for Glycosides

TechniquePrinciple of ActionExpected OutcomeKey Considerations
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.Moderate increase in solubility.The final concentration of the organic solvent must be compatible with the experimental system to avoid toxicity.
pH Adjustment For compounds with ionizable groups, adjusting the pH can increase the proportion of the more soluble ionized form.Significant increase in solubility within a specific pH range.The optimal pH must be compatible with the stability of the compound and the requirements of the biological assay.
Cyclodextrins Cyclodextrins are cyclic oligosaccharides that encapsulate the hydrophobic aglycone portion of the glycoside within their cavity, forming a water-soluble inclusion complex.High increase in solubility.The stoichiometry of the complex and the type of cyclodextrin (B1172386) need to be optimized.
Surfactants Surfactants form micelles in aqueous solutions that can solubilize hydrophobic compounds within their core.Moderate to high increase in solubility.The critical micelle concentration (CMC) of the surfactant must be exceeded, and the surfactant must be non-toxic to the experimental system.
Solid Dispersion The compound is dispersed in a hydrophilic polymer matrix at a molecular level, which can improve its wettability and dissolution rate.Significant improvement in dissolution rate and apparent solubility.Requires specialized formulation techniques.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

  • Working Solution Preparation:

    • Determine the maximum allowable concentration of the organic solvent in your final experimental medium (typically ≤1% to avoid cell toxicity).

    • Calculate the volume of the stock solution needed to achieve the desired final concentration of this compound.

    • To prepare the final working solution, slowly add the aqueous buffer to the calculated volume of the stock solution while vortexing to ensure rapid mixing.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a different method should be considered.

Protocol 2: Solubility Enhancement using pH Adjustment
  • Determine pKa: If the pKa of the ionizable groups of this compound is unknown, it can be estimated using computational tools or determined experimentally via titration. For phenolic hydroxyl groups, solubility is expected to increase at a pH above their pKa.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).

  • Solubility Measurement:

    • Add an excess amount of solid this compound to each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Selection of Optimal pH: Choose the pH that provides the highest solubility while being compatible with your experimental system.

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice due to its high water solubility and low toxicity.

  • Inclusion Complex Formation:

    • Prepare a stock solution of HP-β-CD in your desired aqueous buffer.

    • Add an excess of solid this compound to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Solubility Determination:

    • Centrifuge and filter the solution as described in the pH adjustment protocol.

    • Analyze the concentration of this compound in the filtrate.

  • Optimization: The molar ratio of this compound to HP-β-CD can be varied to determine the optimal conditions for solubilization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Method cluster_analysis Analysis & Application start Start: Undissolved This compound stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock method Select Solubility Enhancement Method stock->method cosolvent Co-solvent Dilution method->cosolvent Method 1 ph_adjust pH Adjustment method->ph_adjust Method 2 cyclodextrin Cyclodextrin Complexation method->cyclodextrin Method 3 dissolved Visually Clear Solution? cosolvent->dissolved ph_adjust->dissolved cyclodextrin->dissolved precipitate Precipitate Observed dissolved->precipitate No assay Proceed to Experiment/ Assay dissolved->assay Yes optimize Optimize Method (e.g., lower concentration, change method) precipitate->optimize optimize->method

Caption: Experimental workflow for improving this compound solubility.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation & Action cluster_resolution Resolution start Inconsistent/Low Biological Activity check_sol Check for Precipitation in Assay Medium start->check_sol precip_yes Precipitation Observed check_sol->precip_yes Yes precip_no No Precipitation check_sol->precip_no No sol_method Implement Solubility Enhancement Protocol precip_yes->sol_method check_stability Investigate Compound Stability (pH, Temp, Light) precip_no->check_stability re_assay Re-run Assay with Optimized Conditions sol_method->re_assay modify_protocol Modify Experimental Protocol (e.g., fresh solutions, light protection) check_stability->modify_protocol modify_protocol->re_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Torachrysone Tetraglucoside Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Torachrysone tetraglucoside (B1198342).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Torachrysone tetraglucoside, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I experiencing low extraction yield of this compound from my plant material?

Possible Causes & Solutions:

  • Inappropriate Solvent Polarity: this compound is a glycoside, making it polar. The choice of extraction solvent is critical for efficient extraction.

    • Solution: Use polar solvents or solvent mixtures. Aqueous ethanol (B145695) (e.g., 70%) or methanol (B129727) are effective for extracting glycosides.[1][2] Avoid non-polar solvents like hexane (B92381) or chloroform (B151607) for the primary extraction of glycosides, although they can be used for pre-extraction to remove lipids and other non-polar compounds.

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently draw out the target compound.

    • Solution: Increase the extraction time or consider gentle heating. However, be cautious as high temperatures can potentially degrade the glycosides.[1]

  • Improper Plant Material Preparation: The physical state of the plant material can significantly impact extraction efficiency.

    • Solution: Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.

Question 2: My preliminary purification by column chromatography shows poor separation of this compound from other components.

Possible Causes & Solutions:

  • Suboptimal Stationary Phase: The choice of adsorbent is crucial for effective separation.

    • Solution: For polar glycosides, reversed-phase chromatography (e.g., C18 silica (B1680970) gel) is often more effective than normal-phase (silica gel). Macroporous resins are also an excellent option for initial cleanup and enrichment of flavonoid and anthraquinone (B42736) glycosides from crude extracts.

  • Incorrect Mobile Phase Composition: The eluting power of the mobile phase may be too high or too low.

    • Solution: For reversed-phase chromatography, a gradient elution starting with a high percentage of water and gradually increasing the organic solvent (methanol or acetonitrile) concentration is recommended. For normal-phase chromatography, a solvent system like chloroform-methanol with varying ratios can be explored. The addition of a small amount of acid (e.g., formic acid) to the mobile phase can improve peak shape for phenolic compounds.

  • Presence of Structurally Similar Compounds: Cassia species contain numerous structurally related anthraquinone and naphthopyrone glycosides, which can co-elute with this compound.[3]

    • Solution: Employ high-resolution techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (prep-HPLC) for finer separation. HSCCC, being a liquid-liquid partition method, can be particularly effective in separating compounds with similar polarities.

Question 3: I'm observing significant sample loss during the purification process.

Possible Causes & Solutions:

  • Irreversible Adsorption to Stationary Phase: Polar compounds can sometimes irreversibly bind to the active sites of silica gel in normal-phase chromatography.

    • Solution: Consider using a different stationary phase like C18 or employing HSCCC which avoids solid supports.

  • Multiple, Lengthy Purification Steps: Each chromatographic step introduces the potential for sample loss.

    • Solution: Optimize the purification strategy to minimize the number of steps. A well-designed initial extraction and cleanup can reduce the burden on subsequent high-resolution steps.

  • Compound Instability: Changes in pH or exposure to high temperatures can lead to the degradation of the glycoside.

    • Solution: Maintain a controlled pH environment and avoid excessive heat during extraction and solvent evaporation.

Question 4: My final product shows low purity upon analysis by HPLC-UV.

Possible Causes & Solutions:

  • Co-elution of Impurities: Impurities with similar retention times may not be fully resolved from the main peak.

    • Solution: Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, or column temperature. Using a longer column or a column with a smaller particle size can also enhance resolution.

  • Contamination from Solvents or Equipment: Impurities can be introduced from low-quality solvents or improperly cleaned glassware and equipment.

    • Solution: Use HPLC-grade solvents and ensure all equipment is meticulously cleaned before use.

  • Inadequate Final Purification Step: The final polishing step may not be sufficient to remove trace impurities.

    • Solution: A final purification using preparative HPLC with a shallow gradient around the elution time of this compound can be effective in removing closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general structure and polarity of this compound? A1: this compound is a phenolic glycoside.[4] The "tetraglucoside" part of its name indicates the presence of four glucose units, which makes the molecule highly polar. The aglycone, Torachrysone, is a naphthopyrone derivative.

Q2: From which natural sources is this compound commonly isolated? A2: this compound has been reported to be isolated from plants of the Cassia genus, particularly Cassia tora.[3]

Q3: What analytical techniques are suitable for the identification and quantification of this compound? A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and effective method for the analysis of this compound. High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification and fingerprinting analysis of extracts containing this compound.[5][6]

Q4: What are some common solvent systems used for the purification of related anthraquinone glycosides? A4: For HSCCC, two-phase solvent systems like n-hexane–ethyl acetate (B1210297)–methanol–water in various ratios have been successfully used to separate anthraquinones from Cassia tora.[7] For HPTLC, a mobile phase of Toluene: ethyl acetate (9:1 v/v) has been used for the separation of emodin (B1671224) and chrysophanol (B1684469), which are also found in Cassia tora.[6]

Q5: Are there any specific safety precautions to consider when working with the solvents used in purification? A5: Yes, many of the organic solvents used, such as methanol, chloroform, and hexane, are flammable and toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the Material Safety Data Sheets (MSDS) for each solvent before use.

Quantitative Data Summary

The following tables summarize typical parameters that can be adapted for the purification of this compound, based on methods used for related compounds.

Table 1: HPTLC Parameters for Analysis of Anthraquinones from Cassia tora

ParameterValue
Stationary Phase Pre-coated Silica Gel 60 F254 plates
Mobile Phase Toluene: Ethyl Acetate (9:1 v/v)
Detection Wavelength 254 nm and 435 nm
Reference Compounds Emodin, Chrysophanol
Reported Content Emodin: 0.037%, Chrysophanol: 0.067%
Data adapted from a study on emodin and chrysophanol in Cassia tora.[6]

Table 2: HSCCC Solvent System for Anthraquinone Separation

ParameterComposition
Two-Phase Solvent System n-hexane–ethyl acetate–methanol–water (11:9:10:10, v/v/v/v)
This system was used for the preparative separation of five anthraquinones from Cassia tora.

Experimental Protocols

Protocol 1: Extraction of Anthraquinone Glycosides from Cassia tora

This protocol is adapted from a method for extracting anthraquinone glycosides from Cassia fistula.[2]

  • Maceration: Macerate 10 g of powdered plant material with 70% ethanol.

  • Filtration and Evaporation: Filter the extract and evaporate to dryness under reduced pressure.

  • Refluxing: Reflux the crude extract with 70% ethanol for 15 minutes.

  • Centrifugation: After cooling, add distilled water to the mixture and centrifuge for 10 minutes at 4000 rpm.

  • Supernatant Collection: Collect the supernatant, which contains the glycosides.

Protocol 2: General HPLC Method for Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Injection Volume: 10-20 µL.

Visualizations

Purification_Workflow plant_material Dried & Powdered Cassia tora extraction Solvent Extraction (70% Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Glycoside Extract filtration->crude_extract column_chrom Initial Purification (Macroporous Resin or Reversed-Phase C18) crude_extract->column_chrom fractions Enriched Fractions column_chrom->fractions prep_hplc Final Purification (Preparative HPLC) fractions->prep_hplc pure_compound Pure Torachrysone Tetraglucoside prep_hplc->pure_compound analysis Purity Analysis (HPLC-UV/MS) pure_compound->analysis

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic start Poor Separation in Column Chromatography check_stationary Is the stationary phase appropriate for polar glycosides? start->check_stationary use_rp Action: Use Reversed-Phase (C18) or Macroporous Resin check_stationary->use_rp No check_mobile Is the mobile phase optimized? check_stationary->check_mobile Yes use_rp->check_mobile use_gradient Action: Implement a gradient elution (e.g., Water-Acetonitrile) check_mobile->use_gradient No check_isomers Are structurally similar compounds present? check_mobile->check_isomers Yes use_gradient->check_isomers use_hsccc Action: Employ high-resolution techniques like HSCCC or preparative HPLC check_isomers->use_hsccc Yes end Improved Separation check_isomers->end No use_hsccc->end

Caption: Troubleshooting logic for poor chromatographic separation.

References

preventing degradation of Torachrysone tetraglucoside in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Torachrysone tetraglucoside (B1198342) in solution.

Frequently Asked Questions (FAQs)

Q1: What is Torachrysone tetraglucoside and why is its stability in solution a concern?

This compound is a phenolic glycoside with an anthraquinone-like aglycone structure.[1][2] Like many glycosidic compounds, it is susceptible to degradation in solution, primarily through the hydrolysis of its glycosidic bonds, which can be influenced by factors such as pH, temperature, and enzymatic activity.[3][4] Degradation can lead to the loss of biological activity and the formation of impurities, impacting experimental results and the overall viability of the compound for further development.

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure, the two most probable degradation pathways for this compound are:

  • Hydrolysis of Glycosidic Bonds: This is a common degradation route for glycosides, leading to the cleavage of the sugar moieties from the Torachrysone aglycone. This can occur under acidic or basic conditions and can also be catalyzed by glycosidase enzymes.

  • Oxidation of the Aglycone: The phenolic and anthraquinone-like core of Torachrysone can be susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

FormStorage TemperatureAdditional Recommendations
Solid Powder -20°C or 2-8°CProtected from air and light.[2][5]
In Solution -80°CAliquot to avoid repeated freeze-thaw cycles.[2]

Q4: What are the recommended solvents for dissolving this compound?

The following solvents are recommended for dissolving this compound:

It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound in solution.

Issue 1: Loss of compound activity or inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the assay buffer or cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.

    • pH Monitoring: Check the pH of your experimental solutions. If possible, maintain a pH close to neutral (pH 6-8) to minimize acid or base-catalyzed hydrolysis.

    • Minimize Incubation Time: Reduce the time the compound spends in aqueous solutions at elevated temperatures (e.g., 37°C).

    • Control for Enzymatic Degradation: If working with cell lysates or preparations containing enzymes, consider the possibility of enzymatic cleavage of the glycosidic bonds. Include appropriate controls.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Run an HPLC analysis of a freshly prepared solution to establish a baseline chromatogram.

    • Compare with Stressed Samples: Compare the chromatogram of your experimental sample with that of a sample that has been intentionally stressed (e.g., by adjusting the pH to acidic or basic, or by exposure to heat or light) to see if the new peaks correspond to degradation products.

    • Peak Purity Analysis: Use a diode array detector (DAD) to check the peak purity of the this compound peak. A non-homogenous peak suggests the presence of co-eluting impurities or degradation products.

Issue 3: Change in the color or appearance of the solution.

  • Possible Cause: Oxidation of the aglycone or other chemical transformations.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap them in aluminum foil to protect them from light.

    • De-gas Solvents: For long-term storage or sensitive experiments, consider de-gassing solvents to remove dissolved oxygen.

    • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., ascorbic acid) may help to prevent oxidative degradation. However, compatibility with the downstream application must be verified.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability.[6][7][8]

1. Materials:

  • This compound
  • HPLC-grade methanol and water
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (B78521) (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • HPLC system with a C18 column and a DAD or UV detector

2. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C, protected from light, for 24 and 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a light source (e.g., a photostability chamber) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

3. HPLC Analysis:

  • Analyze all samples by HPLC. A generic gradient method can be used as a starting point:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile (B52724)
  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection: Monitor at a wavelength determined by the UV spectrum of this compound (a full spectrum scan of the pure compound is recommended).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.
  • Calculate the percentage degradation of this compound.
  • Identify and quantify the major degradation products.

Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a starting point for developing a validated HPLC method for the routine analysis of this compound.

1. Materials:

  • This compound reference standard
  • HPLC-grade acetonitrile and water
  • Formic acid
  • HPLC system as described above

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.
  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

3. Chromatographic Conditions:

  • Optimize the mobile phase composition and gradient to achieve good separation of this compound from any impurities or degradation products.
  • Validate the method according to ICH guidelines for linearity, accuracy, precision, and specificity.

Data Summary

The following tables present a template for summarizing quantitative data from stability studies.

Table 1: Summary of Forced Degradation Results

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C 2
4
8
24
0.1 M NaOH, 60°C 2
4
8
24
3% H₂O₂, RT 24
60°C 24
48
Photolysis 24

Table 2: Recommended Solvent Stability at Room Temperature (25°C)

SolventStability (t½, hours)Major Degradation Products
DMSO
Methanol
Ethanol
Aqueous Buffer (pH 7.4)

Visualizations

degradation_pathway TT Torachrysone Tetraglucoside Aglycone Torachrysone Aglycone TT->Aglycone Hydrolysis (Acid, Base, Enzymes) Sugars Sugar Moieties (4x Glucose) Oxidized_Aglycone Oxidized Aglycone Aglycone->Oxidized_Aglycone Oxidation (Light, O2) experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolysis Stock->Photo HPLC HPLC-DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation, Product ID) HPLC->Data troubleshooting_logic node_action node_action node_cause node_cause Start Inconsistent Results? Check_HPLC New Peaks in HPLC? Start->Check_HPLC Check_Color Solution Color Change? Start->Check_Color Check_HPLC->Check_Color No Hydrolysis Possible Hydrolysis Check_HPLC->Hydrolysis Yes Oxidation Possible Oxidation Check_Color->Oxidation Yes End Consult Further Documentation Check_Color->End No Hydrolysis_Action Prepare Fresh Solutions Check pH Minimize Incubation Hydrolysis->Hydrolysis_Action Oxidation_Action Protect from Light De-gas Solvents Oxidation->Oxidation_Action

References

Technical Support Center: Optimizing Torachrysone Tetraglucoside Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Torachrysone tetraglucoside (B1198342) in cell culture experiments. Given that specific data on the tetraglucoside variant is limited, this guide offers a framework for determining optimal concentrations and troubleshooting common issues based on best practices for plant-derived compounds.

Frequently Asked Questions (FAQs)

Q1: What is Torachrysone tetraglucoside?

This compound is a phenolic glycoside that can be isolated from plants of the Cassia genus[1]. Phenolic glycosides are a class of natural products known for a wide range of biological activities. A related compound, Torachrysone-8-O-β-D-glucoside, has been shown to increase the proliferation of dermal papilla cells and exhibit anti-inflammatory effects by inhibiting aldose reductase[2][3].

Q2: How do I properly dissolve this compound for my cell culture experiments?

As this compound is a plant-derived glycoside, it may have limited solubility in aqueous solutions. A common approach for similar compounds is to first dissolve them in a sterile organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution can then be further diluted in your cell culture medium to the desired final concentration.

Important Considerations:

  • Solvent Toxicity : Organic solvents like DMSO can be toxic to cells at certain concentrations[4]. It is crucial to determine the maximum non-toxic concentration of the solvent for your specific cell line by running a vehicle control experiment.

  • Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For a similar compound, storage at -80°C for up to 6 months is recommended[2].

Q3: What is a recommended starting concentration for my experiments?

The optimal concentration of this compound will be highly dependent on your cell line and the biological question you are investigating. We recommend performing a dose-response experiment to determine the optimal concentration range. A typical starting approach is to test a wide range of concentrations in a logarithmic or semi-logarithmic series (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

Q4: I'm observing high levels of cell death. What are the potential causes and how can I troubleshoot this?

High cell death, or cytotoxicity, can stem from several factors when working with plant-derived compounds. Refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving this issue.

Q5: I see a precipitate in my culture medium after adding the compound. What should I do?

Precipitation of the compound in the culture medium can occur at high concentrations[4]. This can interfere with your results and may also be a source of cytotoxicity.

Troubleshooting Steps:

  • Visually inspect the medium for any signs of precipitation after adding the compound.

  • If precipitation is observed, try lowering the concentration of this compound.

  • Consider using a different solvent or a solubilizing agent, ensuring it is compatible with your cell culture system.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in cell culture.

Problem Potential Causes Recommended Solutions
Unexpectedly High Cell Death 1. High Concentration of Active Compound : The concentration of this compound may be above the cytotoxic threshold for your cell line. 2. Solvent Toxicity : The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high[4]. 3. Contamination : Bacterial, fungal, or mycoplasma contamination can lead to cell death[5]. Endotoxins, which are common in plant extracts, can also be a source of toxicity[6].1. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration. 2. Run a vehicle control with the same concentration of the solvent to assess its toxicity. Optimize the solvent concentration to the highest non-toxic level[4]. 3. Regularly inspect your cultures for signs of contamination. Use sterile techniques and consider testing for mycoplasma. If endotoxin (B1171834) contamination is suspected, use endotoxin-free reagents and test your extract[6].
Poor or Inconsistent Cell Growth 1. Sub-optimal Compound Concentration : The concentration of this compound may be too low to elicit a biological response or may be slightly inhibitory. 2. Culture Conditions : Issues with media quality, supplements, or incubation conditions can affect cell growth[5]. 3. Cell Line Health : Poor cell health due to high passage number or other stressors can lead to inconsistent growth.1. Re-evaluate your dose-response data to select an appropriate concentration. 2. Ensure you are using fresh, high-quality media and supplements. Verify incubator CO2 and temperature levels. 3. Use cells with a low passage number and ensure they are healthy before starting the experiment.
Compound Precipitation in Media 1. Poor Solubility : The compound may not be fully soluble at the desired concentration in the culture medium. 2. Interaction with Media Components : Components in the serum or media may be causing the compound to precipitate.1. Lower the final concentration of the compound. 2. Prepare the final dilution of the compound in pre-warmed media and add it to the cells immediately. 3. Consider reducing the serum concentration if it is suspected to be the cause, but be aware this can affect cell growth.
Oxidative Browning of Media 1. Phenolic Compounds : Plant extracts often contain phenolic compounds that can oxidize in the culture medium, leading to a brown discoloration and the production of toxic byproducts[7].1. Change the culture medium more frequently to remove the oxidized compounds. 2. Consider adding antioxidants, such as ascorbic acid, to the culture medium. 3. The use of activated charcoal can help adsorb the phenolic compounds, but it may also remove other essential media components[7].

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Dose-Response Assay

This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your specific cell line using a cell viability assay, such as the Neutral Red (NR) uptake assay, which is often more reliable for plant extracts than MTT assays[4].

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • This compound

  • Sterile DMSO

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Neutral Red staining solution

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Plate reader

Procedure:

  • Cell Seeding : Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation :

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM).

    • Prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Cell Treatment :

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions and controls to the respective wells.

    • Incubate for your desired time period (e.g., 24, 48, or 72 hours).

  • Neutral Red Assay :

    • Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well.

    • Incubate for 2-3 hours at 37°C[4].

    • Carefully remove the staining solution and wash the cells with PBS.

    • Add 150 µL of the destain solution to each well and incubate on a shaker for 10 minutes[4].

  • Data Acquisition : Measure the absorbance at the appropriate wavelength (typically around 540 nm) using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the dose-response curve and the IC50 value.

Data Presentation: Example Dose-Response Data
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
0.198.7 ± 5.1
195.2 ± 4.8
1088.9 ± 6.2
5070.1 ± 5.5
10052.3 ± 4.9
25035.8 ± 3.7
50015.4 ± 2.9
10005.1 ± 1.8

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential Anti-inflammatory Pathway of Torachrysone Compounds Torachrysone Torachrysone Glucoside AR Aldose Reductase (AR) Torachrysone->AR Inhibits Inflammation Inflammation AR->Inflammation Promotes CellDamage Cellular Damage AR->CellDamage Contributes to LipidPeroxidation Lipid Peroxidation Products LipidPeroxidation->AR Metabolized by

Caption: Potential mechanism of Torachrysone compounds.

G cluster_1 Workflow for Determining Optimal Concentration Start Start: Seed Cells in 96-well Plate PrepareStock Prepare Concentrated Stock (e.g., 10 mM in DMSO) Start->PrepareStock SerialDilute Create Serial Dilutions in Culture Medium PrepareStock->SerialDilute TreatCells Treat Cells with Dilutions (24-72h incubation) SerialDilute->TreatCells ViabilityAssay Perform Cell Viability Assay (e.g., Neutral Red) TreatCells->ViabilityAssay Analyze Analyze Data: Plot Dose-Response Curve ViabilityAssay->Analyze End End: Determine IC50 and Optimal Concentration Analyze->End

Caption: Dose-response experimental workflow.

G cluster_2 Troubleshooting Unexpected Cell Death Start High Cell Death Observed CheckContamination Microbial Contamination? Start->CheckContamination CheckSolvent Solvent Toxicity (Vehicle Control)? CheckContamination->CheckSolvent No ActionContamination Action: Discard Culture, Review Aseptic Technique CheckContamination->ActionContamination Yes CheckConcentration Concentration Too High? CheckSolvent->CheckConcentration No ActionSolvent Action: Lower Solvent Concentration CheckSolvent->ActionSolvent Yes ActionConcentration Action: Perform Dose- Response Assay CheckConcentration->ActionConcentration Yes Resolved Problem Resolved ActionContamination->Resolved ActionSolvent->Resolved ActionConcentration->Resolved

Caption: Logic for troubleshooting high cell death.

References

troubleshooting inconsistent results in Torachrysone tetraglucoside experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Torachrysone tetraglucoside (B1198342) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflows. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered when working with Torachrysone tetraglucoside and related phenolic glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a phenolic glycoside. While specific bioactivity data for the tetraglucoside form is limited in publicly available literature, the closely related compound, Torachrysone-8-O-β-d-glucoside, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] These effects are mediated, in part, through the inhibition of aldose reductase and the activation of the NRF2 signaling pathway.[1]

Q2: How should I prepare and store this compound stock solutions?

For long-term storage, it is recommended to store this compound powder at -20°C. Stock solutions can be prepared in a suitable solvent such as DMSO. For in vivo experiments with the related compound Torachrysone-8-O-β-d-glucoside, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] It is advisable to prepare fresh working solutions for each experiment to minimize degradation.[3]

Q3: I am observing high variability in my results between experiments. What are the potential causes?

Inconsistent results with phenolic glycosides like this compound can stem from several factors:

  • Compound Instability: Phenolic glycosides can be unstable in aqueous solutions, and their stability can be affected by pH, temperature, and light exposure.[5][6]

  • Solubility Issues: Poor solubility in cell culture media can lead to precipitation and a lower effective concentration of the compound.

  • Inconsistent Cell Health: Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes.

  • Pipetting and Dilution Errors: Inaccurate preparation of compound dilutions can lead to significant variability.

Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity

Symptoms:

  • High variability in dose-response curves between replicate experiments.

  • IC50 values are significantly higher than expected.

  • Loss of compound effect over the time course of the experiment.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Degradation 1. Perform a Stability Study: Assess the stability of this compound in your specific cell culture medium over the duration of your experiment. A common method is to incubate the compound in the medium at 37°C and quantify its concentration at different time points using HPLC.[5][6] 2. Minimize Incubation Time: If the compound is found to be unstable, consider reducing the experimental duration if the assay allows. 3. Frequent Media Changes: Replenish the media with freshly prepared this compound at regular intervals to maintain a more consistent concentration.
Poor Solubility 1. Visual Inspection: Carefully inspect your prepared solutions for any signs of precipitation. 2. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells. 3. Pre-warm Media: Adding a cold compound solution to warmer media can sometimes induce precipitation. Ensure your diluted solutions are at the same temperature as your culture medium.
Cell Health Variability 1. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during the experiment. 2. Regularly Test for Mycoplasma: Mycoplasma contamination can alter cellular responses and lead to inconsistent results.
Issue 2: Difficulty Reproducing Published Data

Symptoms:

  • Unable to replicate findings from published studies on related Torachrysone compounds.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Differences in Experimental Conditions 1. Closely Review Protocols: Meticulously compare your experimental protocol with the published methodology, paying close attention to cell line, passage number, seeding density, media composition, serum percentage, and incubation times. 2. Reagent and Compound Source: Variations in the purity and source of this compound and other critical reagents can impact results. 3. Subtle Differences in Assay Technique: Minor variations in technique, such as the method of cell lysis or the timing of reagent addition, can influence outcomes.
Compound Isomer or Purity Issues 1. Verify Compound Identity and Purity: If possible, verify the identity and purity of your this compound using analytical methods like HPLC or mass spectrometry. 2. Source from a Reputable Supplier: Ensure you are obtaining the compound from a reliable vendor with quality control data.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to investigating the bioactivity of this compound, based on protocols for the closely related compound, Torachrysone-8-O-β-d-glucoside.

Aldose Reductase Inhibition Assay

This protocol is adapted from commercially available aldose reductase inhibitor screening kits.[7][8]

Materials:

  • Aldose Reductase enzyme

  • NADPH

  • Substrate (e.g., DL-Glyceraldehyde)

  • Assay Buffer (e.g., phosphate (B84403) buffer, pH 6.2)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the Aldose Reductase enzyme.

  • Add varying concentrations of this compound to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding the substrate to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADPH consumption is indicative of enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

NRF2 Activation Assay

This protocol is based on commercially available NRF2 transcription factor activity assay kits.[9][10]

Materials:

  • Cells capable of NRF2 activation (e.g., HepG2)

  • This compound

  • Nuclear extraction buffer

  • NRF2 assay plate (coated with NRF2 consensus binding sequence)

  • Primary antibody against NRF2

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 6-24 hours). Include appropriate controls.

  • Harvest the cells and perform nuclear extraction according to the kit manufacturer's protocol.

  • Add the nuclear extracts to the wells of the NRF2 assay plate and incubate to allow binding of activated NRF2.

  • Wash the wells and add the primary anti-NRF2 antibody.

  • After incubation and washing, add the HRP-conjugated secondary antibody.

  • Following another incubation and wash step, add the HRP substrate and allow the color to develop.

  • Stop the reaction and measure the absorbance at 450 nm. An increase in absorbance indicates NRF2 activation.

Visualizations

Signaling Pathway

G Hypothesized Signaling Pathway of Torachrysone Derivatives Torachrysone Torachrysone Derivatives AR Aldose Reductase (AR) Torachrysone->AR Inhibits NRF2 NRF2 Torachrysone->NRF2 Activates HNE 4-Hydroxynonenal (4-HNE) AR->HNE Metabolizes Oxidative_Stress Oxidative Stress AR->Oxidative_Stress Contributes to Inflammation Inflammation HNE->Inflammation Promotes HNE->Oxidative_Stress Induces ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to GST Glutathione S-Transferase (GST) ARE->GST Upregulates GST->HNE Detoxifies G General Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Torachrysone Stock Solution treat_cells Treat Cells with Torachrysone Dilutions prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells perform_assay Perform Specific Bioassay (e.g., Viability, Enzyme Inhibition) treat_cells->perform_assay measure_signal Measure Assay Signal (e.g., Absorbance, Fluorescence) perform_assay->measure_signal calc_results Calculate Results (e.g., % Inhibition, IC50) measure_signal->calc_results G Troubleshooting Inconsistent Results start Inconsistent Results Observed check_compound Is the compound stable and soluble? start->check_compound check_cells Are the cells healthy and consistent? check_compound->check_cells Yes solve_compound Optimize solvent and perform stability test check_compound->solve_compound No check_protocol Is the protocol being followed precisely? check_cells->check_protocol Yes solve_cells Standardize cell culture practices check_cells->solve_cells No solve_protocol Review and refine protocol execution check_protocol->solve_protocol No end Consistent Results check_protocol->end Yes solve_compound->check_compound solve_cells->check_cells solve_protocol->check_protocol

References

Torachrysone tetraglucoside stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability testing and storage of Torachrysone tetraglucoside (B1198342) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Torachrysone tetraglucoside?

A1: For optimal stability, this compound should be stored under controlled conditions to minimize degradation. While specific stability data for the tetraglucoside is limited, recommendations for the closely related Torachrysone 8-O-glucoside provide a strong indication for best practices.[1] Solid forms should be stored at -20°C in a sealed container, protected from moisture and light.[1] If dissolved in a solvent such as DMSO, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1]

Q2: How should I handle this compound during experiments to minimize degradation?

A2: As phenolic glycosides can be unstable in aqueous solutions, it is advisable to prepare solutions fresh for each experiment.[2][3] If aqueous buffers are used, they should be degassed and kept at a cool temperature. The pH of the solution can also impact stability; it is recommended to maintain a pH close to neutral unless the experimental design requires acidic or basic conditions.[4] Exposure to light should be minimized by using amber vials or covering the experimental setup with aluminum foil.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathway for phenolic glycosides like this compound is the hydrolysis of the glycosidic bonds.[2][3][5] This results in the cleavage of the sugar moieties (glucose units) from the aglycone core (Torachrysone). This hydrolysis can be accelerated by acidic or basic conditions and elevated temperatures.[5][6] Oxidation of the phenolic groups is another potential degradation pathway, which can be initiated by exposure to air, light, or oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or inconsistent results over time. Degradation of this compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture.2. Prepare fresh stock solutions. Avoid using old solutions, especially if they have been subjected to multiple freeze-thaw cycles.3. Aliquot stock solutions to minimize contamination and degradation from repeated handling.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. The primary degradation product is likely the aglycone, Torachrysone, resulting from the hydrolysis of the glycosidic bonds.2. Compare the retention time of the unknown peak with a standard of Torachrysone, if available.3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their identity by techniques like mass spectrometry.
Color change of the solid compound or solution. Oxidation or other chemical transformations.1. Discard the discolored material as its purity is compromised.2. When handling the solid, minimize its exposure to air and light.3. For solutions, consider using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon).

Storage Condition Summary

Form Storage Temperature Duration Additional Precautions
Solid (Powder)-20°CUp to 3 years[7]Sealed container, protect from moisture and light.[1]
In Solvent (e.g., DMSO)-80°CUp to 6 months[1]Aliquot to avoid freeze-thaw cycles.[1]
In Solvent (e.g., DMSO)-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Forced Degradation Study Protocol (General Framework)

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[8][9] This protocol provides a general framework that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).[6]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M to 1 M HCl.[6]

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[10]

    • Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M to 1 M NaOH.[6]

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).[11]

    • Keep the mixture at room temperature, protected from light, for a defined period.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 60-80°C) for a defined period.

    • Expose the stock solution to the same thermal stress.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[6]

    • A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[12]

  • Quantify the remaining amount of this compound and identify and quantify any degradation products.

Visualizations

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions prep Prepare Stock Solution (1 mg/mL in Methanol/DMSO) stress Expose to Stress Conditions prep->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress->analysis characterize Identify & Quantify Degradation Products analysis->characterize acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxidation Oxidation (3% H2O2, RT) thermal Thermal (60°C) photo Photolytic (ICH Q1B)

Caption: Workflow for a forced degradation study.

TT Torachrysone Tetraglucoside TA Torachrysone Aglycone TT->TA Hydrolysis (H+ or OH-, Heat) G 4x Glucose TT->G Hydrolysis (H+ or OH-, Heat)

Caption: General hydrolytic degradation pathway.

References

Technical Support Center: Overcoming Bioavailability Limitations of Torachrysone Tetraglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Torachrysone tetraglucoside (B1198342), focusing on its limited bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is Torachrysone tetraglucoside and why is its bioavailability a concern?

A1: this compound is a phenolic glycoside that can be isolated from the leguminous plant cassia.[1] Like many flavonoid glycosides, its large size and hydrophilic nature, due to the four glucose units, can limit its direct absorption across the intestinal epithelium. The bioavailability of many flavonoids is often low due to factors like poor solubility, rapid metabolism, and instability in the gastrointestinal tract.[2][3][4]

Q2: What is the primary mechanism for the absorption of flavonoid glycosides like this compound?

A2: The primary route of absorption for most dietary flavonoid glycosides involves the enzymatic action of the gut microbiota.[5][6][7] Approximately 90% of ingested flavonoids reach the colon, where bacterial enzymes, such as β-glucosidases, hydrolyze the glycosidic bonds.[5][8] This process releases the more lipophilic aglycone (Torachrysone), which can then be absorbed by colonocytes or further metabolized by the gut microbiota into smaller phenolic compounds that enter circulation.[6][9]

Q3: What are the main strategies to enhance the bioavailability of this compound?

A3: Key strategies to overcome the bioavailability limitations of this compound include:

  • Enzymatic Hydrolysis: Pre-treating this compound with specific glycosidases to convert it to its aglycone or partially deglycosylated forms.[10]

  • Advanced Formulation Approaches: Utilizing pharmaceutical formulation techniques to improve its solubility and absorption characteristics. These can include the use of solid dispersions, lipid-based delivery systems (like SEDDS), and complexation with cyclodextrins.[11][12][13]

  • Modulation of Gut Microbiota: Co-administration with prebiotics or probiotics to enrich for bacterial strains with high β-glucosidase activity.

  • Chemical Modification: Synthetically modifying the structure, for instance, through methylation or acylation, to enhance its lipophilicity and metabolic stability.[4]

Troubleshooting Guides

Issue 1: Low plasma concentration of Torachrysone derivatives observed in in vivo studies.
Potential Cause Troubleshooting Step Expected Outcome
Poor Absorption of the Intact Glycoside The large, hydrophilic tetraglucoside moiety prevents efficient passive diffusion across the intestinal wall.Confirm this by analyzing intestinal tissue for the presence of the aglycone versus the glycoside.
Insufficient Enzymatic Hydrolysis by Gut Microbiota The specific gut microbial composition of the animal model may lack sufficient β-glucosidase activity.Analyze the fecal microbiome for the presence and abundance of β-glucosidase-producing bacteria. Consider co-dosing with a commercial β-glucosidase preparation or a probiotic known to have this activity.
Rapid Metabolism and Clearance The absorbed aglycone or its metabolites may be rapidly conjugated (e.g., glucuronidated or sulfated) in the liver and excreted.[7]Analyze plasma and urine for conjugated metabolites. Consider using inhibitors of phase II metabolic enzymes in in vitro models to confirm this hypothesis.
Formulation Issues Poor solubility of the administered compound in the gastrointestinal fluids.Re-formulate this compound using solubility-enhancing techniques such as solid dispersions or lipid-based formulations.[11][14][15]
Issue 2: High variability in experimental results between subjects.
Potential Cause Troubleshooting Step Expected Outcome
Differences in Gut Microbiota Composition Individual variations in the gut microbiome lead to different rates and extents of deglycosylation.[8]Stratify subjects based on their gut microbiome profiles or normalize the microbiota through antibiotic treatment and subsequent controlled colonization in animal studies.
Dietary Interactions Components of the diet can influence the gut microbiota and the absorption of flavonoids.Standardize the diet of experimental subjects to minimize variability.
Genetic Polymorphisms in Host Enzymes Variations in host metabolic enzymes can affect the metabolism and clearance of the absorbed aglycone.If feasible, genotype subjects for key metabolic enzymes.

Data Presentation: Enhancing Bioavailability

Table 1: Hypothetical In Vitro Enzymatic Hydrolysis of this compound

TreatmentEnzyme Concentration (U/mL)Incubation Time (hours)Hydrolysis Efficiency (%)Resulting Aglycone Concentration (µg/mL)
Control (No Enzyme)06< 1%< 0.1
β-Glucosidase10245%4.5
β-Glucosidase10685%8.5
β-Glucosidase20698%9.8

Table 2: Hypothetical Pharmacokinetic Parameters of Torachrysone Derivatives Following Oral Administration in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
This compound (Aqueous Suspension)50 ± 128450 ± 90100
Torachrysone Aglycone (Aqueous Suspension)150 ± 352900 ± 150200
This compound (Solid Dispersion)200 ± 4541800 ± 300400
This compound (SEDDS)350 ± 6023150 ± 450700

Experimental Protocols

Protocol 1: In Vitro Enzymatic Hydrolysis of this compound

  • Objective: To determine the efficiency of β-glucosidase in hydrolyzing this compound to its aglycone.

  • Materials: this compound, β-glucosidase from Aspergillus niger, phosphate (B84403) buffer (pH 5.0), HPLC-grade methanol (B129727) and acetonitrile, formic acid.

  • Procedure:

    • Prepare a stock solution of this compound (1 mg/mL) in a 50:50 ethanol (B145695)/water mixture.

    • In a series of microcentrifuge tubes, add 10 µL of the stock solution to 980 µL of phosphate buffer.

    • Add 10 µL of β-glucosidase solution at various concentrations (e.g., 0, 1, 5, 10 U/mL) to the respective tubes.

    • Incubate the tubes at 37°C with gentle shaking for different time points (e.g., 0, 1, 2, 4, 6 hours).

    • Stop the reaction by adding 1 mL of ice-cold methanol.

    • Centrifuge the samples at 10,000 x g for 10 minutes.

    • Analyze the supernatant using HPLC or LC-MS to quantify the remaining this compound and the formed Torachrysone aglycone.

  • Data Analysis: Calculate the percentage of hydrolysis at each time point and enzyme concentration.

Protocol 2: Preparation of a this compound Solid Dispersion

  • Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution rate.

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), ethanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of ethanol with stirring.

    • Continue stirring until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

  • Characterization: Analyze the prepared solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound. Conduct dissolution studies in simulated gastric and intestinal fluids.

Visualizations

Metabolic Pathway of this compound TTG Torachrysone Tetraglucoside Intestine Small Intestine TTG->Intestine Oral Administration Aglycone Torachrysone (Aglycone) Colon Colon Intestine->Colon Limited Absorption Microbiota Gut Microbiota (β-glucosidase) Colon->Microbiota Microbiota->Aglycone Hydrolysis Absorbed Absorption Aglycone->Absorbed Liver Liver (Phase II Metabolism) Absorbed->Liver Metabolites Conjugated Metabolites Liver->Metabolites Conjugation Excretion Excretion Metabolites->Excretion

Caption: Metabolic fate of orally administered this compound.

Experimental Workflow for Bioavailability Enhancement Start Start: Low Bioavailability of This compound Strategy Select Enhancement Strategy Start->Strategy Enzymatic Enzymatic Hydrolysis (Protocol 1) Strategy->Enzymatic Biocatalytic Formulation Advanced Formulation (Protocol 2) Strategy->Formulation Pharmaceutical InVitro In Vitro Characterization Enzymatic->InVitro Formulation->InVitro Dissolution Dissolution & Solubility Testing InVitro->Dissolution Hydrolysis Hydrolysis Efficiency (HPLC) InVitro->Hydrolysis InVivo In Vivo Animal Study Dissolution->InVivo Hydrolysis->InVivo PK Pharmacokinetic Analysis (LC-MS/MS) InVivo->PK Analysis Data Analysis & Comparison PK->Analysis End End: Optimized Bioavailability Analysis->End

Caption: Workflow for developing and testing bioavailability-enhanced formulations.

References

Technical Support Center: High-Yield Torachrysone Tetraglucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the high-yield extraction and refinement of Torachrysone tetraglucoside (B1198342).

Frequently Asked Questions (FAQs)

Q1: What is Torachrysone tetraglucoside and from which sources can it be isolated?

This compound is a phenolic glycoside that can be isolated from plants of the Cassia genus.[1] Glycosides are compounds containing a carbohydrate molecule (glycone) bound to a non-carbohydrate moiety (aglycone). The successful extraction and purification of these molecules are critical for their study and potential therapeutic applications.

Q2: My initial crude extract is a dark and sticky resin, making purification difficult. What are the likely contaminants?

This is a common challenge in plant extract processing. The dark color and resinous consistency are typically due to the co-extraction of various classes of compounds.

Likely Contaminants:

  • Phenolic Compounds and Tannins: Abundant in many plants, these compounds are readily extracted with polar solvents used for glycosides and can interfere with chromatographic separation.

  • Chlorophylls and Pigments: These are common contaminants when using the aerial parts of plants.

  • Lipids and Waxes: While less polar than glycosides, they can be partially extracted, contributing to the sticky nature of the extract.[2]

  • Polysaccharides: High molecular weight sugars can be co-extracted, especially with aqueous or high-percentage alcohol solvent systems.[2]

Troubleshooting Guide

Low Extraction Yield

Problem: The yield of this compound is consistently low.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy
Suboptimal Solvent Selection This compound, as a glycoside, is a polar molecule. The choice of solvent is critical for efficient extraction. Non-polar solvents will result in poor yield. Glycosylated flavonoids, which are structurally similar to phenolic glycosides, generally have better solubility in alcohols or alcohol-water mixtures.[3] Systematically test different solvent systems, such as varying percentages of methanol (B129727) or ethanol (B145695) in water (e.g., 50%, 70%, 80%).[4][5]
Inadequate Extraction Parameters Temperature, extraction time, and the solid-to-liquid ratio are crucial variables. These parameters should be optimized for the specific plant matrix. Prolonged exposure to high temperatures can lead to the degradation of the target compound.[3]
Inefficient Cell Wall Disruption The plant material's cell walls must be effectively disrupted to release the target compound. Insufficient grinding or using a less efficient extraction method (e.g., maceration vs. ultrasound-assisted extraction) can limit the release of this compound.[3]
Presence of Hydrolytic Enzymes Enzymes naturally present in the plant material can degrade the glycosides upon cell lysis. Heat treatment can be employed to deactivate these enzymes.[6][7]
Incomplete Extraction A single extraction may not be sufficient to recover the majority of the target compound. Perform multiple extraction cycles on the plant residue and combine the filtrates.[4][5][8]
Impure Final Product

Problem: The purified fraction shows multiple spots on a Thin Layer Chromatography (TLC) plate, even after column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy
Co-elution of Structurally Similar Compounds The extract may contain other glycosides or compounds with similar polarities to this compound, making separation difficult.[9]
Suboptimal Chromatographic Conditions The mobile phase composition may not be suitable for resolving the compounds of interest.
Column Overloading Applying too much crude extract to the chromatography column can lead to poor separation.

Refining Chromatographic Separation:

  • Optimize the Mobile Phase: Systematically adjust the solvent system for your column chromatography. A shallow gradient, where the polarity is increased gradually, can improve the separation of compounds with similar retention factors.[2]

  • Try Different Stationary Phases: If silica (B1680970) gel is not providing adequate separation, consider other stationary phases like Sephadex LH-20, which is effective for separating phenolic compounds.

  • Employ Preparative High-Performance Liquid Chromatography (HPLC): For high-purity final products, preparative HPLC is a powerful technique for separating complex mixtures.

Experimental Protocols

General Extraction Workflow

This protocol provides a general methodology for the extraction of this compound. Optimization of specific parameters will be necessary for different plant materials and desired yields.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to prevent enzymatic degradation.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Pre-Extraction Defatting (Optional but Recommended):

    • Wash the powdered plant material with a non-polar solvent like hexane (B92381) to remove lipids, waxes, and chlorophylls.[2]

    • Discard the hexane wash and air-dry the plant material.

  • Extraction:

    • Place the powdered plant material in a suitable vessel.

    • Add the extraction solvent (e.g., 70% methanol in water) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[3]

    • Employ an extraction technique such as:

      • Ultrasonication: Sonicate for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).[4][5]

      • Reflux Extraction: Heat the mixture at a controlled temperature for a specific duration (e.g., 2 hours).[8]

    • Separate the solid residue from the liquid extract by filtration or centrifugation.

    • Repeat the extraction process on the plant residue two more times to maximize yield.[4][5][8]

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[2]

Purification by Liquid-Liquid Partitioning
  • Suspend the crude extract in water.

  • Successively partition the aqueous suspension with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. Glycosides often partition into the more polar organic fractions.[2]

  • Collect each fraction and concentrate under reduced pressure.

  • Analyze each fraction by TLC or HPLC to identify the fraction containing the highest concentration of this compound.

Visualizations

ExtractionWorkflow PlantMaterial Dried & Powdered Plant Material Defatting Pre-Extraction Defatting (with Hexane) PlantMaterial->Defatting Extraction Optimized Extraction (e.g., 70% Methanol, Ultrasonication) Defatting->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Torachrysone Tetraglucoside Extract Concentration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification PureCompound High-Purity Torachrysone Tetraglucoside Purification->PureCompound

Caption: General experimental workflow for this compound extraction.

TroubleshootingLogic Start Low Yield or Impure Product CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckPurification Review Purification Protocol Start->CheckPurification Solvent Optimize Solvent System (Polarity, Composition) CheckExtraction->Solvent Parameters Optimize Extraction Parameters (Time, Temperature, Ratio) CheckExtraction->Parameters Disruption Improve Cell Wall Disruption (Grinding, Sonication) CheckExtraction->Disruption PreTreatment Implement Pre-Treatment (Defatting, Enzyme Deactivation) CheckExtraction->PreTreatment Chromatography Optimize Chromatography (Mobile Phase, Stationary Phase) CheckPurification->Chromatography Solution Improved Yield and Purity Solvent->Solution Parameters->Solution Disruption->Solution Chromatography->Solution PreTreatment->Solution

Caption: Troubleshooting logic for low yield or impure product.

References

addressing autofluorescence of Torachrysone tetraglucoside in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the autofluorescence of Torachrysone tetraglucoside (B1198342) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when working with Torachrysone tetraglucoside?

A1: Autofluorescence is the natural emission of light by biological materials or compounds like this compound when they are excited by light. This inherent fluorescence can interfere with the detection of specific fluorescent signals from probes or labels used in an assay, leading to high background, reduced sensitivity, and inaccurate results.[1] Many cellular components, such as NADH, riboflavins, collagen, and elastin, can contribute to this background fluorescence.[1]

Q2: How can I determine if this compound is causing autofluorescence in my experiment?

A2: The most straightforward method is to run a control sample containing only this compound in your assay buffer.[2] If you observe a significant signal in the fluorescence channel intended for your specific probe, it confirms that this compound is contributing to the background fluorescence.

Q3: What are the general strategies to minimize autofluorescence in my assays?

A3: There are three primary strategies to combat autofluorescence:

  • Methodological Adjustments: This involves modifying the experimental protocol, such as selecting fluorophores that are spectrally distinct from the autofluorescent compound.[1][3]

  • Chemical Quenching: This involves treating the sample with chemical reagents that can reduce or eliminate the intrinsic fluorescence.[1]

  • Computational Correction: This involves using software to subtract the autofluorescent signal from the total measured fluorescence.[4]

Troubleshooting Guides

Problem 1: High background fluorescence observed in cells treated with this compound.
  • Possible Cause: The intrinsic fluorescence of this compound is interfering with the assay. Cellular stress induced by the compound may also increase the levels of autofluorescent molecules like lipofuscin.[4]

  • Solution:

    • Run Proper Controls:

      • Unstained, Untreated Cells: To establish the baseline autofluorescence of your cells.

      • Unstained, this compound-treated Cells: To quantify the autofluorescence caused by the compound itself.

    • Optimize Assay Conditions:

      • Switch to a Red-Shifted Fluorophore: Autofluorescence is often more prominent in the blue-to-green spectrum (350–550 nm).[3] Using a fluorophore that excites and emits in the red or far-red region (620–750 nm) can significantly reduce interference.[3]

      • Use Brighter Probes: A brighter fluorophore can enhance the signal-to-background ratio, making your specific signal easier to distinguish.[3][4]

    • Implement Chemical Quenching:

      • Consider using a commercial quenching kit, such as Vector® TrueVIEW® Autofluorescence Quenching Kit, which can reduce autofluorescence from various sources.[5][6][7]

      • For fixed cells, agents like Sodium Borohydride or Sudan Black B can be effective.[1][8][9]

Problem 2: Weak specific signal that is difficult to distinguish from the background.
  • Possible Cause: The autofluorescence from this compound is masking the signal from your fluorescent probe, resulting in a low signal-to-noise ratio.[4]

  • Solution:

    • Signal Amplification:

      • Titrate Antibodies/Probes: Optimize the concentration of your fluorescent reagents to achieve the maximum signal-to-background ratio.[4]

      • Use Secondary Amplification Techniques: Employ secondary antibodies conjugated to bright fluorophores or use tyramide signal amplification (TSA) to enhance your signal.[4]

    • Computational Correction:

      • Spectral Unmixing: If you are using a spectral imaging system, you can capture the emission spectrum of the autofluorescence from a control sample (unstained, this compound-treated cells) and use software to subtract this from your experimental images.[4]

      • Image Subtraction: A simpler method involves acquiring an image of an unstained, treated sample and subtracting this "background" image from your stained sample images.[4]

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores

To illustrate the principle of spectral overlap, the following table presents hypothetical fluorescence data.

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Common Spectral RangePotential for Overlap with this compound
This compound 420 510 Green -
GFP488509GreenHigh
FITC495519GreenHigh
RFP555584RedLow
APC650660Far-RedVery Low

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Fixed Cells

This method is effective for reducing autofluorescence induced by aldehyde-based fixatives.[1]

  • Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.

  • Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.

  • Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.

  • Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.

  • Staining: Proceed with your standard immunofluorescence protocol.

Protocol 2: Spectral Unmixing Workflow

This protocol requires a spectral confocal microscope.[4]

  • Acquire Reference Spectra:

    • Prepare a slide with unstained, this compound-treated cells to capture the autofluorescence spectrum.

    • For each fluorophore in your experiment, prepare a single-stained sample.

  • Image Acquisition: Using the spectral microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) for each reference sample and your experimental samples.

  • Software Analysis: Use the microscope's software to define the spectral signature of the autofluorescence and each of your fluorophores based on the reference samples.

  • Unmixing: The software will then mathematically separate the contribution of each fluorophore and the autofluorescence in your experimental samples.

Visualizations

G cluster_0 Troubleshooting Workflow Start High Background Fluorescence Observed Control Run 'Compound-Only' Control Start->Control IsFluorescent Is Control Fluorescent? Control->IsFluorescent Method Methodological Adjustments (e.g., Red-Shifted Dyes) IsFluorescent->Method Yes End Optimized Assay IsFluorescent->End No Chemical Chemical Quenching (e.g., NaBH4, Quenching Kits) Method->Chemical Computational Computational Correction (e.g., Spectral Unmixing) Chemical->Computational Computational->End

Caption: A workflow for troubleshooting autofluorescence.

G cluster_1 Signal Transduction Pathway Example Ligand Torachrysone Tetraglucoside Receptor Cell Surface Receptor Ligand->Receptor Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor Kinase->TF Gene Gene Expression (Measured by Fluorescent Reporter) TF->Gene

Caption: Example signaling pathway studied with a fluorescent reporter.

References

Technical Support Center: Torachrysone Tetraglucoside Quality Control and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Torachrysone tetraglucoside (B1198342) samples.

Frequently Asked Questions (FAQs)

Q1: What is Torachrysone tetraglucoside and what are its typical properties?

A1: this compound is a phenolic glycoside that can be isolated from plants of the Cassia genus.[1][2] It is characterized by the following properties:

PropertyValue
Molecular Formula C₃₈H₅₄O₂₄[2]
CAS Number 245724-10-1[2][3]
Appearance Powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol.[2] Slightly soluble or insoluble at concentrations greater than 1 mg/mL.[2]
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2]

Q2: What is the recommended method for assessing the purity of this compound samples?

A2: The recommended method for purity analysis is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or Mass Spectrometer (MS). A typical purity specification for commercially available standards is ≥98%.

Q3: How can the identity and structure of this compound be confirmed?

A3: The identity and structure are typically confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is essential for elucidating the complete structure and confirming the glycosidic linkages.[4][5][6] Mass Spectrometry (MS) is used to confirm the molecular weight.

Q4: Are there commercially available reference standards for this compound?

A4: Yes, certified reference standards for this compound are available from various chemical suppliers. These standards are typically of high purity (≥98%) and come with a certificate of analysis detailing the analytical methods used for characterization.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH.2. Column contamination or degradation.3. Sample solvent mismatch with the mobile phase.1. Adjust the mobile phase pH. For acidic glycosides, a lower pH (e.g., with 0.1% formic acid) often improves peak shape.2. Use a guard column and/or flush the analytical column with a strong solvent.3. Dissolve the sample in the initial mobile phase whenever possible.
Inconsistent Retention Times 1. Fluctuations in pump flow rate.2. Changes in mobile phase composition.3. Column temperature variations.1. Check the HPLC system for leaks and ensure the pump is properly primed.2. Prepare fresh mobile phase and ensure it is adequately degassed.3. Use a column oven to maintain a consistent temperature.
Low Signal Intensity 1. Incorrect detector wavelength.2. Sample degradation.3. Low sample concentration.1. Determine the UV maximum of this compound and set the detector accordingly.2. Ensure proper sample storage and handling.3. Increase the sample concentration or injection volume.
Baseline Noise or Drift 1. Air bubbles in the system.2. Contaminated mobile phase or column.3. Detector lamp issue.1. Degas the mobile phase thoroughly.2. Use high-purity solvents and flush the system.3. Check the detector lamp's age and performance.
Forced Degradation Study Troubleshooting

Forced degradation studies are performed to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods.[7][8][9]

Stress ConditionCommon IssuesTroubleshooting Steps
Acid/Base Hydrolysis No degradation or excessive degradation.1. If no degradation is observed, increase the temperature (e.g., to 50-70°C) or the concentration of the acid/base.[7]2. If degradation is too rapid, decrease the temperature, concentration, or exposure time.
Oxidative Degradation Inconsistent results.1. Ensure the concentration of the oxidizing agent (e.g., H₂O₂) is appropriate. Typically, 3-30% H₂O₂ is used.[10]2. Protect the sample from light during the study, as light can catalyze oxidation.
Thermal Degradation Sample melting or charring.1. Start with a temperature 10°C above the accelerated stability testing temperature.2. If the physical appearance of the sample changes drastically, use a lower temperature for a longer duration.
Photodegradation Lack of degradation.1. Ensure the light source provides a combination of UV and visible light as per ICH Q1B guidelines.[7]2. Ensure the sample is adequately exposed to the light source.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: HPLC system with a UV/DAD or MS detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 60 40
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of a reference standard (typically in the range of 254-350 nm for phenolic compounds).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase or a compatible solvent (e.g., Methanol) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for Purity Analysis
  • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in a 5 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filtration: Prior to injection, filter both standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Figure 1. General workflow for HPLC purity analysis.

signaling_pathway tg Torachrysone-8-O-β-d-glucoside* ar Aldose Reductase (AR) tg->ar Inhibits nrf2 NRF2 Pathway tg->nrf2 Activates gsdhn GS-DHN ar->gsdhn Catalyzes conversion hne 4-Hydroxynonenal (4-HNE) gshne GS-HNE hne->gshne Conjugation gsh Glutathione (GSH) gsh->hne gst Glutathione S-transferase (GST) gst->hne gshne->gsdhn inflammation Inflammation gsdhn->inflammation Leads to nrf2->gst Upregulates note *Note: This pathway is for Torachrysone-8-O-β-d-glucoside, a related compound. logical_relationship start Purity Analysis Required hplc Perform HPLC Analysis start->hplc nmr_ms Perform NMR/MS for Structure Confirmation start->nmr_ms pass Purity ≥ 98%? hplc->pass fail Purity < 98% pass->fail No accept Accept Lot pass->accept Yes troubleshoot Troubleshoot HPLC Method fail->troubleshoot repurify Consider Repurification fail->repurify reject Reject or Further Investigate Lot fail->reject troubleshoot->hplc repurify->hplc

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Torachrysone Tetraglucoside and Torachrysone-8-O-β-d-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of two related natural compounds: torachrysone (B31896) tetraglucoside (B1198342) and torachrysone-8-O-β-d-glucoside. While both are glycosides of the naphthalene (B1677914) derivative torachrysone, current scientific literature reveals distinct and, in some areas, disparate bioactivities. This document summarizes the available experimental data, outlines the methodologies used in these studies, and visualizes a key signaling pathway.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the biological activities of torachrysone tetraglucoside and torachrysone-8-O-β-d-glucoside based on available research. A significant disparity in the depth of research is evident, with torachrysone-8-O-β-d-glucoside being more extensively studied for its anti-inflammatory and antioxidant properties.

Biological ActivityThis compoundTorachrysone-8-O-β-d-glucoside
Anti-inflammatory Activity Data not availablePotent activity demonstrated. Inhibits nuclear translocation of NF-κB p65 and reduces the release of M1-associated inflammatory factors.[1][2]
Antioxidant Activity Data not availableFunctions as an effective inhibitor of aldose reductase (AR), clearing reactive aldehydes and up-regulating antioxidant factors downstream of NRF2.[3]
Antibacterial Activity Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus 209P: 64 µg/mL. MIC against methicillin-resistant Staphylococcus aureus (MRSA) strains ranged from 32 to 128 µg/mL.Data not available
α-Glucosidase Inhibitory Activity Data not availableExhibits α-glucosidase inhibitory activity, suggesting potential for managing type 2 diabetes.[2][4]
Estrogenic/Anti-estrogenic Activity Isolated from Cassia tora, a plant containing compounds with estrogenic and anti-estrogenic activities. Specific data for the tetraglucoside is not provided.The aglycone, torachrysone, has shown significant anti-estrogenic activity.
Effect on Dermal Papilla Cells Data not availableIncreases the proliferation of dermal papilla cells (DPCs).[5]

Experimental Protocols

Antibacterial Activity of this compound

The antibacterial activity of this compound was determined using a microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: Staphylococcus aureus 209P and various methicillin-resistant Staphylococcus aureus (MRSA) strains were used.

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth. The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard.

  • Microdilution Assay: The compound was serially diluted in a 96-well microplate. The bacterial inoculum was added to each well.

  • Incubation: The microplates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Anti-inflammatory Activity of Torachrysone-8-O-β-d-glucoside

The anti-inflammatory effects of torachrysone-8-O-β-d-glucoside were investigated using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum.

  • LPS Stimulation: Cells were pre-treated with various concentrations of torachrysone-8-O-β-d-glucoside for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Measurement of Inflammatory Mediators: The production of nitric oxide (NO) was measured using the Griess reagent. The expression of pro-inflammatory cytokines such as TNF-α and IL-6 was quantified by ELISA and RT-PCR.

  • Western Blot Analysis: The expression and phosphorylation of key signaling proteins in the NF-κB pathway (e.g., p65, IκBα) were analyzed by Western blot to elucidate the mechanism of action.

Signaling Pathway and Experimental Workflow

Anti-inflammatory Signaling Pathway of Torachrysone-8-O-β-d-glucoside

Torachrysone-8-O-β-d-glucoside exerts its anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB p65.[1][2] This pathway is a critical regulator of the inflammatory response in macrophages.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB p65 IKK->NFkB releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates TG Torachrysone-8-O-β-d-glucoside TG->NFkB Inhibits translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by Torachrysone-8-O-β-d-glucoside.

Experimental Workflow for Antibacterial MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

G cluster_prep Preparation cluster_assay Microdilution Assay Bacteria Bacterial Culture Inoculation Inoculation with Bacterial Suspension Bacteria->Inoculation Compound Test Compound Serial_Dilution Serial Dilution of Compound in 96-well plate Compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC MIC Determination Observation->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

A Comparative Analysis of Torachrysone Tetraglucoside and Other Bioactive Compounds from Cassia tora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cassia tora, a plant of the Fabaceae family, is a rich source of diverse bioactive compounds with a history of use in traditional medicine. Among these constituents, anthraquinones, flavonoids, and naphthopyrones have garnered significant scientific interest for their potential therapeutic applications. This guide provides a comparative overview of Torachrysone tetraglucoside (B1198342) and other prominent compounds isolated from Cassia tora, with a focus on their antioxidant, anti-inflammatory, and anti-diabetic properties, supported by available experimental data.

Overview of Major Bioactive Compounds in Cassia tora

The primary classes of bioactive compounds in Cassia tora include:

  • Naphthopyrones: This class includes Torachrysone and its glycosides (such as Torachrysone tetraglucoside and Torachrysone-8-O-β-d-glucoside) and Toralactone. These compounds are characteristic of Cassia species.

  • Anthraquinones: Emodin, rhein, chrysophanol, aurantio-obtusin (B1665323), and obtusin (B150399) are major anthraquinone (B42736) derivatives found in Cassia tora, known for their laxative, anti-inflammatory, and anticancer effects.

  • Flavonoids: Quercetin, luteolin, and kaempferol (B1673270) are some of the key flavonoids present, contributing to the antioxidant and anti-inflammatory activities of the plant extracts.

Direct comparative studies on this compound are limited in the existing literature. Therefore, this guide utilizes data on its aglycone, Torachrysone, and its simpler glucoside, Torachrysone-8-O-β-d-glucoside, as a basis for comparison with other well-studied Cassia tora compounds.

Comparative Biological Activities

The following sections and tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anti-diabetic activities of key Cassia tora compounds.

Antioxidant Activity

The antioxidant potential of Cassia tora compounds is often evaluated through their ability to scavenge free radicals.

Compound/ExtractAssayIC50 ValueReference
Methanolic Leaf ExtractDPPH Radical Scavenging35.59 µg/mL[1]
Methanolic Leaf ExtractNitric Oxide Radical Scavenging49.36 µg/mL[1]
Methanolic Leaf ExtractSuperoxide Anion Scavenging38.19 µg/mL[1]
Quercetin (from leaves)Hydroxyl Radical Scavenging15 µg/mL[2]
Quercetin (from leaves)DPPH Radical Scavenging14 µg/mL[2]
Quercetin (from leaves)Nitric Oxide Scavenging18 µg/mL[2]
Luteolin (from leaves)Hydroxyl Radical Scavenging19 µg/mL[2]
Luteolin (from leaves)DPPH Radical Scavenging21 µg/mL[2]
Luteolin (from leaves)Nitric Oxide Scavenging14 µg/mL[2]
Anti-inflammatory Activity

The anti-inflammatory effects are assessed through various in vitro and in vivo models, including the inhibition of inflammatory mediators and carrageenan-induced paw edema.

Compound/ExtractModel/AssayDosage/ConcentrationInhibition/EffectReference
Methanol Leaf ExtractCarrageenan-induced rat paw edema400 mg/kg40.33% inhibition[3]
Methanol Leaf ExtractHistamine-induced rat paw edema400 mg/kg53.57% inhibition[3]
Aurantio-obtusinPGE2 production in LPS-stimulated RAW264.7 cells50 µMSignificant inhibition[4]
Aurantio-obtusiniNOS and COX-2 mRNA expression in LPS-stimulated RAW264.7 cells50 µM92.02% and 76.95% inhibition, respectively[4]
Torachrysone-8-O-β-d-glucosideAldose Reductase Inhibition-Effective inhibitor[5]
Anti-diabetic Activity

The anti-diabetic potential is often investigated by examining the inhibition of carbohydrate-metabolizing enzymes and the formation of advanced glycation end products (AGEs).

CompoundAssayIC50 Value (µM)Reference
Aurantio-obtusinRat Lens Aldose Reductase (RLAR) Inhibition13.6[]
Chryso-obtusin-2-O-β-D-glucosideRat Lens Aldose Reductase (RLAR) Inhibition8.8[]
EmodinRat Lens Aldose Reductase (RLAR) Inhibition15.9[]
EmodinAdvanced Glycation End products (AGEs) Formation Inhibition118[]
ObtusifolinAdvanced Glycation End products (AGEs) Formation Inhibition28.9[]
Torachrysone-8-O-β-d-glucosideAlpha-glucosidase Inhibition-Shows inhibitory activity

Signaling Pathways and Mechanisms of Action

experimental_workflow

Caption: Experimental workflow for comparing Cassia tora compounds.

Recent studies on Torachrysone-8-O-β-d-glucoside have shed light on its potential anti-inflammatory mechanisms. It has been shown to be an effective inhibitor of aldose reductase, an enzyme implicated in diabetic complications and inflammatory pathways.[5] Furthermore, it appears to modulate the NRF2 and NF-κB signaling pathways.

signaling_pathway

Caption: Putative signaling pathways modulated by Torachrysone-8-O-β-d-glucoside.

Torachrysone-8-O-β-d-glucoside has been found to up-regulate the mRNA levels of several antioxidant factors downstream of NRF2, such as glutathione (B108866) S-transferase (GST).[5] By inhibiting the NF-κB pathway, it can reduce the expression of pro-inflammatory mediators like iNOS and COX-2. Its inhibition of aldose reductase further contributes to its anti-inflammatory effects by preventing the metabolism of lipid peroxidation products.[5]

In contrast, the anti-inflammatory action of anthraquinones like aurantio-obtusin is also linked to the inhibition of the NF-κB pathway, leading to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining antioxidant activity.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or quercetin) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each concentration of the test compound or standard to the wells.

    • Add the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

dpph_workflow

Caption: Workflow for the DPPH radical scavenging assay.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animals:

    • Use male Wistar rats or Swiss albino mice of a specific age and weight range.

    • Acclimatize the animals for at least one week before the experiment.

  • Procedure:

    • Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

    • After a specific period (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar surface of the left hind paw of each animal to induce edema.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or digital calipers.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group (treated with vehicle and carrageenan) using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the change in paw volume.

    • Perform statistical analysis to determine the significance of the results.

Conclusion

The available data suggests that various compounds from Cassia tora possess significant antioxidant, anti-inflammatory, and anti-diabetic properties. While direct comparative data for this compound is currently lacking, studies on its aglycone, Torachrysone, and its simpler glucoside, Torachrysone-8-O-β-d-glucoside, indicate potent biological activities, particularly in the context of inflammation and diabetes-related pathways. These compounds, along with anthraquinones and flavonoids, act through multiple mechanisms, including free radical scavenging and modulation of key signaling pathways like NF-κB and NRF2. Further research involving the direct comparative evaluation of this compound is warranted to fully elucidate its therapeutic potential relative to other bioactive constituents of Cassia tora.

References

A Comparative Guide to the Antioxidant Efficacy of Resveratrol and Torachrysone Tetraglucoside

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antioxidant efficacy of resveratrol (B1683913) and torachrysone (B31896) tetraglucoside (B1198342) is currently challenging due to a significant lack of available scientific data for torachrysone tetraglucoside. While resveratrol is a well-researched compound with extensive literature on its antioxidant properties, this compound, a phenolic glycoside isolated from the leguminous plant Cassia tora, has not been the subject of similar in-depth studies.[1] This guide provides a comprehensive overview of the antioxidant efficacy of resveratrol, supported by experimental data, and summarizes the limited available information on related compounds from Cassia tora to offer a contextual understanding.

Resveratrol: A Potent Antioxidant

Resveratrol is a natural polyphenol known for its powerful antioxidant properties.[2] It has been shown to have beneficial effects against a variety of diseases, many of which are linked to its ability to combat oxidative stress.[2]

Quantitative Antioxidant Activity of Resveratrol

The antioxidant capacity of resveratrol has been quantified using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant activity, with lower values indicating greater potency.

AssayIC50 Value (µg/mL)ORAC Value (µmol TE/g)Reference
DPPH 15.54-[3]
ABTS 2.86-[3][4]
ORAC -23.12[4]
Cellular Antioxidant Activity (CAA) EC50: 1.66 µg/mL-[4]

TE: Trolox Equivalents. The CAA value for resveratrol was reported as 331.80 µmol Quercetin Equivalents/100 g.[4]

Mechanisms of Antioxidant Action of Resveratrol

Resveratrol exerts its antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: Resveratrol can directly neutralize free radicals by donating a hydrogen atom or an electron.

  • Modulation of Antioxidant Enzymes: It can boost the body's own antioxidant defenses by increasing the expression and activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[5]

  • Inhibition of Pro-oxidant Enzymes: Resveratrol can inhibit enzymes that produce reactive oxygen species (ROS), such as NADPH oxidases.

  • Chelation of Metal Ions: It can bind to transition metals like iron and copper, preventing them from catalyzing the formation of highly reactive hydroxyl radicals.

Signaling Pathways Modulated by Resveratrol

The antioxidant effects of resveratrol are mediated through its influence on various cellular signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which plays a crucial role in regulating the expression of antioxidant and detoxification genes.

Resveratrol_Antioxidant_Pathway Resveratrol Resveratrol Nrf2_Keap1 Nrf2-Keap1 Complex Resveratrol->Nrf2_Keap1 Activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH solution in methanol/ethanol Start->Prepare_DPPH Prepare_Sample Prepare various concentrations of test compound Start->Prepare_Sample Mix Mix DPPH solution with test compound Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate End End Calculate->End CAA_Assay_Workflow Start Start Seed_Cells Seed cells (e.g., HepG2) in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with test compound and DCFH-DA probe Seed_Cells->Treat_Cells Induce_Oxidation Add a peroxyl radical initiator (e.g., AAPH) Treat_Cells->Induce_Oxidation Measure_Fluorescence Measure fluorescence over time Induce_Oxidation->Measure_Fluorescence Calculate_CAA Calculate CAA value Measure_Fluorescence->Calculate_CAA End End Calculate_CAA->End

References

Unveiling the Anti-Inflammatory Potential of Torachrysone-8-O-β-ᴅ-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Nanjing, China - Researchers are increasingly focusing on natural compounds for novel anti-inflammatory drug development. A promising candidate in this arena is Torachrysone-8-O-β-ᴅ-glucoside (TG), a naphthoquinone derivative isolated from the roots of Polygonum multiflorum. This guide provides a comprehensive comparison of TG's anti-inflammatory effects with established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and evaluation of this compound.

Core Anti-Inflammatory Mechanisms of Torachrysone-8-O-β-ᴅ-glucoside

Recent studies have elucidated that Torachrysone-8-O-β-ᴅ-glucoside exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory cascade. Two of its main mechanisms of action are:

  • Inhibition of the NF-κB Signaling Pathway: TG has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.[1] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By preventing the activation of NF-κB, TG effectively dampens the inflammatory response at its core.

  • Inhibition of Aldose Reductase: TG also functions as an inhibitor of aldose reductase, an enzyme implicated in inflammatory processes.[2] By blocking this enzyme, TG can mitigate inflammation-related cellular stress and damage.

Comparative In Vitro Anti-Inflammatory Activity

The anti-inflammatory efficacy of Torachrysone-8-O-β-ᴅ-glucoside has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation. The following table summarizes the inhibitory effects of TG on the production of key inflammatory mediators compared to the well-known anti-inflammatory drugs, Indomethacin and Dexamethasone.

CompoundTarget MediatorCell LineIC50 / Inhibition
Torachrysone-8-O-β-ᴅ-glucoside (TG) Nitric Oxide (NO)RAW 264.7Data Not Available
TNF-αRAW 264.7Data Not Available
IL-6RAW 264.7Data Not Available
PGE2RAW 264.7Data Not Available
Indomethacin Nitric Oxide (NO)RAW 264.7IC50: 56.8 µM[3]
TNF-αRAW 264.7IC50: 143.7 µM[3]
PGE2RAW 264.7IC50: 2.8 µM[3]
Dexamethasone TNF-αBovine Glomerular Endothelial CellsIC50: 0.8 nM (TNF-α-induced apoptosis)[4]
Nitric Oxide (NO) & PGE2RAW 264.7Blocks production[5]

Note: Quantitative data for the direct inhibition of inflammatory mediators by Torachrysone-8-O-β-ᴅ-glucoside is not yet publicly available and represents a key area for future research.

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed experimental protocols for the key assays are provided below.

Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is based on the Griess assay, which measures nitrite (B80452), a stable and soluble breakdown product of NO.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Torachrysone-8-O-β-ᴅ-glucoside (TG) and comparator compounds

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of TG or comparator compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2) by ELISA

Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • TG and comparator compounds

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and PGE2

  • 96-well microplates

Procedure:

  • Seed and treat RAW 264.7 cells with TG and LPS as described in the NO assay protocol.

  • Collect the cell culture supernatant after 24 hours of stimulation.

  • Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions provided with the respective kits.[6][7][8][9][10][11][12][13][14][15]

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine/PGE2 concentration based on the standard curve provided in the kit.

Western Blot Analysis for iNOS and COX-2 Expression

Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • TG and comparator compounds

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed RAW 264.7 cells in larger culture dishes and treat with TG and LPS.

  • After the desired incubation time, lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative expression levels of iNOS and COX-2.[16][17]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

G cluster_0 LPS-Induced Inflammatory Signaling in Macrophages cluster_1 Inhibition by Torachrysone-8-O-β-ᴅ-glucoside LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (in Nucleus) NFκB->NFκB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory_Genes activates Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators leads to TG Torachrysone- 8-O-β-ᴅ-glucoside TG->NFκB_nucleus Inhibits translocation

Caption: NF-κB Signaling Pathway Inhibition by TG.

G cluster_workflow In Vitro Anti-Inflammatory Assay Workflow cluster_assays Mediator Quantification start Seed RAW 264.7 Cells (96-well plate) pretreatment Pre-treat with Torachrysone-8-O-β-ᴅ-glucoside or Comparators start->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->stimulation supernatant_collection Collect Cell Culture Supernatant stimulation->supernatant_collection cell_lysis Lyse Remaining Cells stimulation->cell_lysis no_assay Griess Assay for Nitric Oxide (NO) supernatant_collection->no_assay elisa_assays ELISA for TNF-α, IL-6, and PGE2 supernatant_collection->elisa_assays western_blot Western Blot for iNOS and COX-2 cell_lysis->western_blot

Caption: Workflow for In Vitro Assays.

Conclusion and Future Directions

Torachrysone-8-O-β-ᴅ-glucoside demonstrates significant promise as a natural anti-inflammatory agent. Its ability to target the NF-κB signaling pathway and aldose reductase provides a solid foundation for its therapeutic potential. However, to fully validate its efficacy and establish a clear comparative advantage, further research is imperative. Specifically, quantitative studies to determine the IC50 values for the inhibition of key inflammatory mediators are crucial. Additionally, in vivo studies employing models such as carrageenan-induced paw edema will be essential to translate these in vitro findings into a preclinical setting. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and accelerate the development of this promising natural compound.

References

A Comparative Analysis of Torachrysone Tetraglucoside and Aloe-Emodin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the biochemical and pharmacological properties of Torachrysone tetraglucoside (B1198342) and aloe-emodin (B1665711). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two natural compounds. While extensive research is available for aloe-emodin, data on Torachrysone tetraglucoside is limited. This comparison reflects the current state of scientific knowledge.

Chemical and Physical Properties

PropertyThis compoundAloe-Emodin
Chemical Formula C38H54O24C15H10O5[1]
Molecular Weight 894.82 g/mol 270.24 g/mol [2]
Class Phenolic GlycosideAnthraquinone[2]
Appearance -Orange, needle-like crystals or earthy yellow crystalline powder[3]
Melting Point -223-224 °C[3]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolSoluble in acetaldehyde, benzene, hot ethanol, dilute ammonia, sodium carbonate, and sodium hydroxide (B78521) aqueous solutions[3]
Natural Sources Seeds of Senna tora (leguminous plant)Aloe species (gel, sap, or leaves), bark of Frangula and Cascara sagrada, leaves of Senna, and rhizome of rhubarb[1][2]

Biological Activities: A Comparative Overview

Aloe-emodin is a well-researched compound with a broad spectrum of documented biological activities, most notably anticancer and anti-inflammatory effects. In contrast, the biological activities of this compound are not well-documented. However, a closely related compound, Torachrysone-8-O-β-d-glucoside, has demonstrated anti-inflammatory and α-glucosidase inhibitory properties.

Anticancer Activity

Aloe-Emodin has demonstrated significant anticancer activity across various cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

This compound: There is currently no significant scientific literature detailing the anticancer activity of this compound. However, the related compound, Torachrysone-8-O-β-D-glucoside, has been reported to exhibit cytotoxicity.

Quantitative Anticancer Data for Aloe-Emodin:

Cell LineCancer TypeIC50 ValueReference
CCRF-CEMLeukemia9.872 μM[2]
CEM/ADR5000Multidrug-resistant Leukemia12.85 μM[2]
HCT116(p53+/+)Colon Cancer16.47 μM[2]
HCT116(p53-/-)Colon Cancer11.19 μM[2]
U87.MGGlioblastoma21.73 μM[2]
U87.MGΔEGFRGlioblastoma33.76 μM[2]
MDA-MB-231-pcDNABreast Cancer22.3 μM[2]
MDA-MB-231-BCRP clone 23Breast Cancer26.95 μM[2]
HEK293Human Embryonic Kidney16.9 μM[2]
HEK293-ABCB5Multidrug-resistant Kidney25.92 μM[2]
DU145Prostate Cancer12.47 ± 1.047 μM[4]
COLO 800Melanoma~15 μM[5]
COLO 794Melanoma~15 μM[5]
A375Melanoma~15 μM[5]
U373Glioblastoma18.59 μg/mL (at 48h)[6]
MCF-7Breast Cancer16.56 μg/mL (at 48h)[6]
HT-29Colon Cancer5.38 μg/mL (at 48h)[6]
Anti-inflammatory Activity

Aloe-Emodin exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

Torachrysone-8-O-β-d-glucoside , a related compound to this compound, has been shown to possess anti-inflammatory properties. It is reported to inhibit aldose reductase, an enzyme implicated in inflammatory pathways. It also inhibits the morphological and metabolic changes in macrophages associated with inflammation.

Quantitative Anti-inflammatory Data:

CompoundModelEffectConcentrationReference
Aloe-Emodin LPS-stimulated murine macrophagesInhibition of nitric oxide (NO) production5-40 μM[7]
LPS-stimulated murine macrophagesSuppression of prostaglandin (B15479496) E2 (PGE2) production40 μM[7]
Aloe-Emodin Derivative (2i) LPS-stimulated RAW264.7 macrophagesInhibition of nitric oxide (NO) productionIC50 = 3.15 μM[8]
Torachrysone-8-O-β-d-glucoside -Effective inhibitor of aldose reductase-[9]

Signaling Pathways

Aloe-Emodin has been shown to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Aloe_Emodin_Signaling_Pathways cluster_pro_survival Pro-Survival / Proliferation cluster_pro_apoptotic Pro-Apoptotic Akt Akt mTOR mTOR NFkB NF-κB Wnt Wnt/β-catenin ERK ERK p53 p53 Caspases Caspases Bax Bax Aloe_Emodin Aloe-Emodin Aloe_Emodin->Akt Aloe_Emodin->mTOR Aloe_Emodin->NFkB Aloe_Emodin->Wnt Aloe_Emodin->ERK Aloe_Emodin->p53 Aloe_Emodin->Caspases Aloe_Emodin->Bax

Caption: Aloe-Emodin's multifaceted anticancer effects.

This compound: The specific signaling pathways modulated by this compound have not yet been elucidated. Research on the related compound, Torachrysone-8-O-β-d-glucoside, suggests an interaction with the aldose reductase pathway and inhibition of NF-κB p65 nuclear translocation in macrophages.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activities of these compounds.

In Vitro Anti-inflammatory Assay Protocol

This protocol outlines the steps to evaluate the anti-inflammatory effects of a compound using a lipopolysaccharide (LPS)-stimulated macrophage model.

Anti_Inflammatory_Assay_Workflow A 1. Cell Seeding Seed RAW 264.7 macrophages in a 96-well plate. B 2. Pre-treatment Pre-treat cells with the test compound (e.g., Aloe-Emodin) for 1 hour. A->B C 3. Stimulation Stimulate cells with LPS (1 µg/mL) for 24 hours. B->C D 4. Supernatant Collection Collect the cell culture supernatant. C->D E 5. Measurement of Inflammatory Markers - Nitric Oxide (Griess Assay) - Pro-inflammatory Cytokines (ELISA) D->E

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Cell Viability Assay (MTT Assay): It is essential to first determine the non-toxic concentration range of the test compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Add MTT solution and incubate for 4 hours.

  • Add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

Measurement of Nitric Oxide (NO) Production:

  • Follow steps 1-3 of the anti-inflammatory assay workflow.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used for quantification.

Measurement of Pro-inflammatory Cytokines (ELISA):

  • Follow steps 1-3 of the anti-inflammatory assay workflow.

  • The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Apoptosis-Related Proteins: This protocol is used to determine the effect of a compound on the expression of proteins involved in apoptosis.

  • Cell Treatment: Treat cancer cells with various concentrations of the test compound for a specified time.

  • Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% skim milk and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3, Caspase-9) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system. A housekeeping protein like β-actin is used as a loading control.

Conclusion

This comparative guide highlights the significant body of research supporting the multifaceted biological activities of aloe-emodin, particularly its anticancer and anti-inflammatory properties, and details the signaling pathways involved. In stark contrast, this compound remains a largely uncharacterized compound. While preliminary studies on the related Torachrysone-8-O-β-d-glucoside suggest potential anti-inflammatory and other bioactivities, further research is imperative to elucidate the pharmacological profile of this compound. For researchers and drug development professionals, aloe-emodin presents a well-defined natural product with multiple therapeutic targets, whereas this compound represents an area with potential for novel discoveries.

References

A Comparative Analysis of Torachrysone Tetraglucoside and Synthetic Antioxidants in an In Vitro Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and effective antioxidant compounds, natural products are a source of significant interest. Among these is torachrysone (B31896) tetraglucoside (B1198342), a phenolic glycoside predominantly isolated from the seeds of Cassia tora. This guide provides a comparative overview of the in vitro antioxidant potential of extracts containing torachrysone tetraglucoside against commonly used synthetic antioxidants. Due to the limited availability of data on the isolated compound, this comparison relies on the antioxidant activities reported for Cassia tora seed extracts, which are rich in phenolic glycosides, including this compound.

Overview of Antioxidant Activity

Antioxidants are crucial for mitigating the detrimental effects of oxidative stress by neutralizing reactive oxygen species (ROS). The efficacy of an antioxidant is often evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. This guide focuses on the widely recognized DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to provide a basis for comparison.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a substance is often expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays like DPPH, where a lower value indicates higher antioxidant activity. For the ABTS assay, the activity is frequently expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies greater antioxidant potential.

Table 1: In Vitro Antioxidant Activity of Cassia tora Seed Extracts

Extract TypeAssayAntioxidant Activity
Methanolic ExtractDPPH76.35 ± 0.52% inhibition at 200 µg/mL[1]
Ethanolic ExtractDPPH91.55% inhibition (germinated seed)[2]
Water ExtractDPPH79.13% inhibition (germinated seed)[2]
Ethanolic ExtractABTSSlight increase during germination[2]
Methanolic ExtractHydrogen Peroxide70.17 ± 0.14% inhibition at 200 µg/mL[1]

It is important to note that these values represent the activity of crude extracts, which contain a mixture of compounds in addition to this compound.

Table 2: In Vitro Antioxidant Activity of Common Synthetic Antioxidants

AntioxidantAssayIC50 Value (µg/mL)TEAC Value
TroloxDPPH3.77 ± 0.08[3]1.00 (by definition)
TroloxABTS2.93 ± 0.03[3]1.00 (by definition)
BHT (Butylated Hydroxytoluene)DPPH~19.3[4]-
BHA (Butylated Hydroxyanisole)DPPH--
Ascorbic AcidDPPH~66.12[5]-

IC50 and TEAC values for synthetic antioxidants can vary depending on the specific experimental conditions.

Experimental Methodologies

A clear understanding of the experimental protocols is essential for the accurate interpretation and replication of antioxidant activity studies.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: In its radical form, DPPH absorbs light at a wavelength of approximately 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is converted to its non-radical form, leading to a decrease in absorbance.

General Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a defined initial absorbance.

  • Various concentrations of the test compound (e.g., Cassia tora extract or synthetic antioxidant) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution DPPH Radical Solution (Purple) Reaction_Mixture Incubation (Donation of H• or e-) DPPH_Solution->Reaction_Mixture Antioxidant_Sample Antioxidant Sample (e.g., this compound) Antioxidant_Sample->Reaction_Mixture Scavenged_DPPH Reduced DPPH (Yellow/Colorless) Reaction_Mixture->Scavenged_DPPH Spectrophotometer Measure Absorbance at 517 nm Scavenged_DPPH->Spectrophotometer Calculation Calculate % Inhibition and IC50 Value Spectrophotometer->Calculation

Figure 1. Workflow of the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the concentration and antioxidant activity of the substance.

General Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of antioxidant activity as the test compound.

ABTS_Assay_Signaling_Pathway ABTS ABTS ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Oxidation Oxidant Oxidizing Agent (e.g., Potassium Persulfate) Oxidant->ABTS_Radical Reduced_ABTS ABTS (Colorless) ABTS_Radical->Reduced_ABTS Reduction by Antioxidant Antioxidant Antioxidant (e.g., this compound) Antioxidant->Reduced_ABTS

Figure 2. Generation and Scavenging of the ABTS Radical Cation.

Discussion and Conclusion

The available data from in vitro studies on Cassia tora seed extracts suggest that they possess significant antioxidant properties. These activities are attributed to the presence of various phenolic compounds, including this compound. Methanolic and ethanolic extracts of Cassia tora have demonstrated potent radical scavenging activity in DPPH assays.

When indirectly compared to synthetic antioxidants, the percentage inhibition values of Cassia tora extracts are notable. However, a direct comparison of IC50 values is challenging without data on the purified this compound. Synthetic antioxidants like Trolox and BHT are well-characterized, with established IC50 values, serving as important benchmarks in antioxidant research.

For researchers and drug development professionals, the antioxidant potential of Cassia tora extracts warrants further investigation. Future studies should focus on isolating this compound and quantifying its antioxidant activity using a range of standardized assays. This will enable a more direct and accurate comparison with synthetic antioxidants and provide a clearer understanding of its potential as a novel natural antioxidant. The exploration of natural compounds like this compound is a promising avenue in the development of new therapeutic agents to combat oxidative stress-related pathologies.

References

A Comparative Analysis of the Bioactivities of Torachrysone Tetraglucoside and Rhein

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative bioactivities of the natural compounds Torachrysone Tetraglucoside (B1198342) and Rhein, with a focus on their anti-inflammatory, antioxidant, and cytotoxic properties.

This guide provides a comprehensive comparison of the biological activities of Torachrysone tetraglucoside and rhein, two naturally occurring compounds with potential therapeutic applications. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its closely related analogue, Torachrysone-8-O-β-D-glucoside, as a predictive comparison against the well-documented bioactivities of rhein.

Data Summary

The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and cytotoxic activities of Torachrysone-8-O-β-D-glucoside and rhein.

CompoundAssayCell Line/ModelIC50 Value (µM)Reference
Torachrysone-8-O-β-D-glucoside CytotoxicitySK-LU-174.73--INVALID-LINK--
CytotoxicityHepG271.67--INVALID-LINK--
CytotoxicityMCF-765.10--INVALID-LINK--
Rhein Anti-inflammatory (Superoxide production)Human neutrophils20[1]
Anti-allergenic (5-lipoxygenase inhibition)N/A13.7[2]
CytotoxicityCaco-264.3[3]
CytotoxicityPC-924.59[4]
CytotoxicityH46052.88[4]
CytotoxicityA54923.9[4]
CytotoxicityHepaRG77.97[4]
CytotoxicitySK-BR-386.00[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Anti-inflammatory Activity Assay (In Vitro)

Objective: To evaluate the effect of the test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW264.7 macrophage cell line.

Protocol:

  • Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., rhein) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452), a stable product of NO, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm. A decrease in nitrite concentration indicates an anti-inflammatory effect.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging activity of the test compound.

Protocol:

  • Preparation of DPPH solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of the test compound on cell viability.

Cell Lines: Various cancer cell lines (e.g., SK-LU-1, HepG2, MCF-7, Caco-2).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm). The absorbance is proportional to the number of viable cells.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways

The biological activities of these compounds are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway of Rhein

Rhein exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[5][6][7]

G cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->ProInflammatory induces transcription of Rhein Rhein Rhein->IKK inhibits G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Signaling Upstream Signaling Inflammatory_Stimuli->Upstream_Signaling activates NFkB_p65_translocation NF-κB p65 Translocation Upstream_Signaling->NFkB_p65_translocation induces Nucleus Nucleus NFkB_p65_translocation->Nucleus to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response triggers TG Torachrysone-8-O-β-D-glucoside TG->NFkB_p65_translocation inhibits G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Treatment Treat with compound (various concentrations) Incubation1->Treatment Incubation2 Incubate for 24/48/72 hours Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 3-4 hours MTT_Addition->Incubation3 Solubilization Add solubilizing agent Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Data_Analysis Analyze data and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Navigating the Disposal of Torachrysone Tetraglucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Torachrysone tetraglucoside (B1198342), a phenolic glycoside used in various research applications. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for Torachrysone tetraglucoside is not publicly available, the following procedures are based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting.

I. Understanding the Compound: Physicochemical Properties

A clear understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the available data for this compound.

PropertyValue
Molecular Formula C₃₈H₅₄O₂₄[1]
Molar Mass 894.82 g/mol [1]
Compound Type Phenolic Glycoside[2]
Solubility Slightly soluble or insoluble (< 1 mg/ml)[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3]

II. Step-by-Step Disposal Protocol

Given the absence of specific hazard data, this compound should be treated as a chemical waste product and disposed of through an approved waste disposal facility. Do not pour down the drain.[4] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • Chemical safety goggles

  • Nitrile gloves

  • A laboratory coat

2. Waste Collection and Segregation:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled waste container.[5]

  • Solid Waste: Collect unused or surplus solid this compound, as well as any materials contaminated with it (e.g., weighing boats, contaminated paper towels), in a separate, clearly labeled hazardous waste container.

  • Incompatible Materials: Do not mix this compound waste with other incompatible chemical wastes. Always maintain segregation of different waste streams to prevent unintended reactions.[5][6]

3. Container Management:

  • Use containers that are chemically compatible with the waste.

  • Ensure containers are securely sealed to prevent leaks or spills.[6]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[4]

4. Storage of Chemical Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[6][7]

  • This area should be well-ventilated.

  • Ensure secondary containment is in place to mitigate any potential spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4]

  • Follow all institutional, local, state, and federal regulations regarding chemical waste disposal.[8]

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Container Prepare Labeled Waste Container ('Hazardous Waste: this compound') PPE->Container Aqueous Collect Aqueous Waste Container->Aqueous Solid Collect Solid Waste & Contaminated Materials Container->Solid Segregate Segregate from Incompatible Wastes Aqueous->Segregate Solid->Segregate Seal Securely Seal Container Segregate->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Contact Contact EHS for Pickup Store->Contact Dispose Professional Disposal Contact->Dispose

Caption: Workflow for the safe disposal of this compound.

G Start This compound Waste IsSolid Is the waste solid or liquid? Start->IsSolid SolidContainer Place in Labeled Solid Waste Container IsSolid->SolidContainer Solid LiquidContainer Place in Labeled Aqueous Waste Container IsSolid->LiquidContainer Liquid Store Store in Designated Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store EHS Contact EHS for Disposal Store->EHS

Caption: Decision pathway for segregating this compound waste.

References

Personal protective equipment for handling Torachrysone tetraglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Torachrysone tetraglucoside (B1198342). The following procedures are based on standard laboratory practices for handling non-volatile chemical powders where a specific Safety Data Sheet (SDS) is not available. It is imperative to supplement these guidelines with a risk assessment specific to your experimental context.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling Torachrysone tetraglucoside is provided below.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from accidental splashes or airborne particles.
Hand Protection Nitrile glovesPrevents direct skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Not generally required for non-volatile powdersUse a certified respirator if creating dust or aerosols is likely.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or on a bench with adequate ventilation.

  • Ensure the work area is clean and uncluttered.

  • Have all necessary equipment, including spatulas, weighing paper, and solvent containers, readily available.

  • Verify that an emergency eyewash station and safety shower are accessible.

2. Weighing and Aliquoting:

  • This compound is typically supplied as a powder[1].

  • When weighing, handle the powder carefully to minimize the generation of dust.

  • Use a microbalance within a fume hood or an enclosure to contain any airborne particles.

  • Close the primary container tightly after use to protect the compound from air and light[1].

3. Dissolving the Compound:

  • This compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol[1][2].

  • Add the solvent slowly to the powder in a suitable container (e.g., a vial or flask).

  • If necessary, sonicate or vortex the mixture to ensure complete dissolution.

4. Storage:

  • Store the compound in a tightly sealed container, protected from air and light[1].

  • For long-term storage, refrigeration or freezing at 2-8°C is recommended[1].

Disposal Plan

1. Waste Segregation:

  • Segregate all waste contaminated with this compound from general laboratory waste.

2. Solid Waste Disposal:

  • Dispose of contaminated solid waste, such as weighing paper, gloves, and pipette tips, in a designated and clearly labeled chemical waste container.

3. Liquid Waste Disposal:

  • Collect all solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.

  • Follow your institution's guidelines for the disposal of chemical waste. Do not pour down the drain.

4. Decontamination:

  • Clean the work area and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Dispose of all cleaning materials as chemical waste.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Designate & Prepare Work Area don_ppe Don PPE (Lab Coat, Gloves, Goggles) prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Compound (In Fume Hood) gather_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dispose_liquid Dispose of Liquid Waste dissolve->dispose_liquid store Store Properly (Refrigerated/Frozen, Protected from Light) dissolve->store dispose_solid Dispose of Solid Waste decontaminate Decontaminate Work Area & Equipment dispose_solid->decontaminate dispose_liquid->decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.